trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone
説明
BenchChem offers high-quality trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(4-aminocyclohexyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c12-10-5-3-9(4-6-10)11(14)13-7-1-2-8-13/h9-10H,1-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOQRPCMMKXGGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone: Physicochemical Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Interest in Modern Medicinal Chemistry
trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone is a bifunctional organic molecule that incorporates two key pharmacophoric motifs: a trans-substituted aminocyclohexane ring and a pyrrolidine-amide moiety. While specific data for this exact compound is not extensively available in public literature, its structural components are prevalent in a variety of biologically active agents, suggesting its potential as a valuable building block or a candidate molecule in drug discovery programs. This guide synthesizes information from closely related analogs and foundational chemical principles to provide a comprehensive overview of its anticipated physical and chemical properties, potential synthetic routes, and analytical methodologies.
The cyclohexane core provides a rigid, three-dimensional scaffold that can orient functional groups in well-defined spatial arrangements, a critical feature for selective interaction with biological targets. The trans configuration of the amino and the pyrrolidin-1-yl-methanone groups minimizes steric hindrance and provides a specific geometric isomer for investigation. The primary amine offers a site for further functionalization or can act as a key hydrogen bond donor. The pyrrolidine ring, a common feature in many pharmaceuticals, can enhance aqueous solubility and offers a nitrogen atom that can act as a hydrogen bond acceptor.[1][2] The combination of these features makes this molecule a point of interest for researchers exploring new chemical space in areas such as neuroscience and metabolic diseases.[3][4]
Physicochemical Properties: An Estimation Based on Structural Analogs
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior.[5] While experimental data for the title compound is scarce, we can predict its key properties based on its constituent parts and data from similar molecules.
Predicted Physicochemical Parameters
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C11H20N2O | Based on the chemical structure |
| Molecular Weight | ~196.29 g/mol | Calculated from the molecular formula |
| Appearance | Likely a solid at room temperature | Amide and amine functionalities often lead to crystalline solids |
| Solubility | Expected to have moderate aqueous solubility, particularly at acidic pH. Soluble in polar organic solvents like methanol, ethanol, and DMSO. | The primary amine can be protonated, increasing water solubility. The pyrrolidine and cyclohexane components contribute to solubility in organic solvents. |
| pKa | The primary amine is expected to have a pKa in the range of 9-10, typical for a primary amine on a cyclohexane ring. The amide nitrogen is generally not basic. | Based on known pKa values for similar primary amines. |
| LogP | Estimated to be in the range of 1.0-2.0 | A balance between the polar amine and amide groups and the nonpolar cyclohexane ring. |
Chemical Properties and Reactivity
The chemical behavior of trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone is dictated by its two primary functional groups: the primary amine and the tertiary amide.
Reactivity of the Primary Amine
The primary amino group is a nucleophilic center and a base. It can undergo a variety of chemical transformations, making it a versatile handle for further chemical modification.
-
Salt Formation: Reacts with acids to form ammonium salts, which typically have higher water solubility.
-
Acylation: Can be acylated with acid chlorides or anhydrides to form secondary amides.
-
Alkylation: Can be alkylated with alkyl halides, though over-alkylation can be an issue. Reductive amination is a more controlled method for mono-alkylation.
-
Schiff Base Formation: Reacts with aldehydes and ketones to form imines (Schiff bases), which can be subsequently reduced to secondary amines.
Reactivity of the Tertiary Amide
The tertiary amide is a relatively stable functional group, but it can undergo hydrolysis under strong acidic or basic conditions to yield trans-4-aminocyclohexanecarboxylic acid and pyrrolidine. The amide carbonyl can also be reduced using strong reducing agents like lithium aluminum hydride to yield the corresponding diamine.
Synthetic Pathways: A Proposed Retrosynthetic Analysis
A plausible synthetic route to trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone would involve the coupling of a trans-4-aminocyclohexane derivative with a pyrrolidine-containing acylating agent. A key consideration in the synthesis is the control of stereochemistry to obtain the desired trans isomer.
A proposed retrosynthetic analysis is as follows:
Caption: Retrosynthetic analysis of the target compound.
Proposed Synthetic Protocol
-
Preparation of trans-4-Aminocyclohexanecarboxylic Acid: A common starting material for this is p-aminobenzoic acid. Catalytic hydrogenation of the aromatic ring using a catalyst such as rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C) can yield a mixture of cis and trans isomers of 4-aminocyclohexanecarboxylic acid.[6][7] The desired trans isomer can be separated or the mixture can be isomerized to enrich the trans product.
-
Protection of the Amino Group: To selectively form the amide bond at the carboxylic acid, the amino group of trans-4-aminocyclohexanecarboxylic acid should be protected. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group, which can be introduced using di-tert-butyl dicarbonate (Boc)2O.
-
Amide Coupling: The Boc-protected trans-4-aminocyclohexanecarboxylic acid can then be coupled with pyrrolidine. This is typically achieved by first activating the carboxylic acid with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Deprotection: The final step is the removal of the Boc protecting group under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to yield the target compound, trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound. A combination of spectroscopic and chromatographic techniques would be employed.
Workflow for Analytical Characterization
Caption: A typical workflow for the analytical characterization of the target compound.
Detailed Analytical Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure. The trans stereochemistry can be confirmed by the coupling constants of the protons on the cyclohexane ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for assessing purity and monitoring reactions.[8][9]
-
Chromatography: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with a suitable detector (e.g., UV, MS) would be used to determine the purity of the final compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretches of the primary amine and the C=O stretch of the amide.
Potential Applications in Drug Development
The structural motifs present in trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone are found in numerous compounds with diverse biological activities. The pyrrolidine ring is a versatile scaffold in medicinal chemistry, often incorporated to enhance solubility and modulate pharmacokinetic properties.[1][2]
-
Central Nervous System (CNS) Agents: The aminocyclohexane moiety is present in compounds targeting CNS receptors. The overall polarity and size of the molecule would influence its ability to cross the blood-brain barrier.
-
Enzyme Inhibitors: The distinct three-dimensional structure and hydrogen bonding capabilities make this scaffold a candidate for designing enzyme inhibitors, such as for dipeptidyl peptidase IV (DPP-IV).[4]
-
Scaffold for Library Synthesis: The primary amine serves as a convenient point for diversification, allowing for the creation of a library of analogs for high-throughput screening against various biological targets.
Conclusion
trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone represents a molecule with significant potential in medicinal chemistry and drug discovery. While direct experimental data is limited, a thorough understanding of its constituent functional groups and the properties of related compounds allows for a robust prediction of its physicochemical properties, reactivity, and potential synthetic routes. The insights provided in this guide aim to facilitate further research and exploration of this promising chemical entity.
References
-
PubChem. 2-[(4-Aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one. Available from: [Link]
-
PubChem. ((1r,4r)-4-Aminocyclohexyl)(3,3-difluoropiperidin-1-yl)methanone hydrochloride. Available from: [Link]
-
MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]
-
PubChem. 4-pyrrolidin-1-ylpiperidin-1-yl)methanone. Available from: [Link]
-
MDPI. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Available from: [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the identification and analysis of synthetic cathinones in seized materials. Available from: [Link]
- Google Patents. CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof.
-
Royal Society of Chemistry. amTCO, a new trans-cyclooctene derivative to study drug-target interactions in cells. Available from: [Link]
-
Wikipedia. Pyrrolidine. Available from: [Link]
- Google Patents. EP3411355B1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid.
-
PubMed. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. Available from: [Link]
-
Acta Poloniae Pharmaceutica. SYNTHESIS OF OPTICALLY ACTIVE TRANS 4-CYCLOHEXYL-L-PROLINE AS AN INTERMEDIATE PRODUCT IN THE PREPARATION OF FOSINOPRIL. Available from: [Link]
-
ResearchGate. Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril | Request PDF. Available from: [Link]
-
ChemRxiv. Synthetic and analytical routes to the L-amino acid conjugates of cis-OPDA and their identification and quantification in plants. Available from: [Link]
-
Springer. Drug Development Strategy in the United States: An Industrial View of DMPK. Available from: [Link]
-
PubChem. [4-(4-morpholin-4-ylpiperidine-1-carbonyl)phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone. Available from: [Link]
-
University of Greifswald. Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Available from: [Link]
-
PubMed. Successful quantification of 4'-methyl-α-pyrrolidinohexanophenone (MPHP) in human urine using LC-TOF-MS in an autopsy case. Available from: [Link]
-
Data.gov. Compound 529067: Pyrrolidine, 1-furfuryl. Available from: [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. (4-(Pyrrolidin-1-ylmethyl)cyclohexyl)methanamine|CAS 203306-86-9 [benchchem.com]
- 4. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. real.mtak.hu [real.mtak.hu]
- 6. CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone) [mdpi.com]
- 9. Successful quantification of 4'-methyl-α-pyrrolidinohexanophenone (MPHP) in human urine using LC-TOF-MS in an autopsy case - PubMed [pubmed.ncbi.nlm.nih.gov]
trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone mechanism of action in drug discovery
In-Depth Technical Guide: The Pharmacophoric Role and Mechanism of Action of trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone in Drug Discovery
Executive Summary
In modern medicinal chemistry, the concept of a "mechanism of action" (MoA) extends beyond the biological target to the structural vectors that enable a drug to reach and bind that target effectively. trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone (CAS 412291-03-3) is not a standalone active pharmaceutical ingredient (API); rather, it is a highly privileged, tri-part pharmacophoric scaffold. It is strategically incorporated into targeted therapies—ranging from covalent kinase inhibitors to epigenetic modulators—to dictate spatial geometry, optimize target engagement, and drastically improve pharmacokinetic (PK) profiles.
This whitepaper deconstructs the structural causality, target engagement mechanisms, and self-validating experimental protocols associated with this critical building block.
Structural Causality & Physicochemical Profiling
The selection of trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone in a drug discovery pipeline is never arbitrary. It is driven by the need to overcome the entropic penalties and poor physicochemical properties associated with traditional flat (aromatic) or overly flexible (alkyl) linkers.
The Diequatorial Advantage
The cyclohexane ring serves as a rigid spacer. In its trans-1,4-disubstituted configuration, the ring thermodynamically favors a chair conformation where both the primary amine and the pyrrolidine amide are positioned equatorially (diequatorial).
-
Causality of Choice: Unlike the cis-isomer, which forces one substituent into an axial position and creates severe 1,3-diaxial steric clashes, the trans-isomer projects the two functional groups at a linear 180-degree angle. This creates a highly predictable, rigid vector ideal for bridging two distinct binding pockets (e.g., an ATP hinge region and a solvent-exposed reactive cysteine).
-
Fsp3 Optimization: Replacing a flat phenyl ring with this sp3-hybridized cyclohexane increases the molecule's fraction of sp3 carbons (Fsp3). Higher Fsp3 correlates directly with improved aqueous solubility and reduced off-target promiscuity.
The Pyrrolidine Amide Modulator
-
Causality of Choice: The pyrrolidin-1-yl-methanone moiety acts as a bulky, solvent-exposed cap. The tertiary amide restricts rotatable bonds, further lowering the entropic penalty of binding. Additionally, the carbonyl oxygen serves as a potent hydrogen-bond acceptor, while the lipophilic pyrrolidine ring fine-tunes the overall logP (partition coefficient), balancing membrane permeability with aqueous solubility.
Mechanisms of Action via Target Engagement
When incorporated into an API, this scaffold acts as the structural engine driving the drug's MoA. Its utility is best demonstrated in the development of Covalent Kinase Inhibitors , such as those targeting Cyclin-dependent kinases 12 and 13 (CDK12/13) [1].
Bridging the ATP Pocket
In the design of covalent CDK12/13 inhibitors, the drug must achieve two simultaneous goals: anchor into the highly conserved ATP-binding pocket and project a reactive warhead (e.g., an acrylamide) toward a specific, non-conserved cysteine residue (e.g., Cys1039 in CDK12).
-
Anchoring: The primary amine of the scaffold undergoes nucleophilic aromatic substitution (SNAr) to attach to a pyrimidine or purine core. This core forms critical hydrogen bonds with the kinase hinge region.
-
Vectoring: The rigid trans-cyclohexyl spacer acts as a molecular ruler, extending exactly the required distance from the hinge region toward the solvent channel.
-
Solvent Exposure: The pyrrolidine amide sits in the solvent-exposed region, preventing the molecule from burying too deeply into the hydrophobic pocket, thereby maintaining favorable clearance rates and oral bioavailability.
Fig 1. Spatial binding mechanism of the scaffold within a kinase ATP pocket.
Beyond kinases, this scaffold is also utilized in epigenetic modulators, such as Lysine-specific demethylase 1 (LSD1) inhibitors, where the amine vector mimics the endogenous lysine side chain to fit precisely into the FAD-dependent catalytic site [2].
Self-Validating Experimental Protocols
To ensure scientific integrity, the incorporation and biological validation of this scaffold must follow self-validating workflows.
Protocol A: Scaffold Incorporation via SNAr
-
Objective: Covalently link the trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone scaffold to a halogenated heterocyclic core.
-
Step 1: Dissolve the halogenated core (1.0 eq) and the scaffold (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Step 2: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) as a non-nucleophilic base to scavenge the generated HCl. Stir at 80°C for 4 hours.
-
Causality: The primary amine of the scaffold is highly nucleophilic, allowing for selective coupling without the need to protect the pyrrolidine amide, which remains unreactive under these conditions.
-
Self-Validation: Monitor the reaction via LC-MS. The system is self-validating when the disappearance of the starting material mass strictly correlates with the appearance of the product mass (M+H). The use of an internal standard (e.g., biphenyl) ensures quantitative yield tracking.
Protocol B: Target Engagement Validation (ADP-Glo Kinase Assay)
-
Objective: Quantify the inhibitory potency (IC50) of the scaffold-optimized API against recombinant CDK12.
-
Step 1: In a 384-well plate, incubate recombinant CDK12/CycK complex with varying concentrations of the synthesized inhibitor (10-point serial dilution) for 30 minutes.
-
Step 2: Add ultra-pure ATP and the specific peptide substrate. Incubate for 60 minutes at room temperature.
-
Step 3: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Follow with Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal via luciferase.
-
Causality: The luminescent readout is directly proportional to the ADP produced, providing a highly sensitive, substrate-independent measurement of kinase activity.
-
Self-Validation: The assay must include a known inhibitor (e.g., THZ531) as a positive control and a DMSO vehicle as a negative control. Calculate the Z'-factor; a value ≥0.6 self-validates the assay's robustness, proving that the signal window is statistically distinct from background noise.
Fig 2. Sequential workflow for scaffold incorporation and biological validation.
Quantitative Data & ADME Optimization
The true value of the trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone scaffold is revealed in its impact on pharmacokinetics. By replacing traditional flat aromatic linkers with this sp3-rich, rigid moiety, researchers observe profound improvements in clearance rates and oral bioavailability.
Table 1: Comparative Physicochemical and Pharmacodynamic Profiling (SAR Trends)
| Linker / Scaffold Variant | Fsp3 (Fraction sp3) | Aqueous Solubility (µM) | In Vivo Clearance (mL/min/kg) | Oral Bioavailability (F%) | Target IC50 (nM) |
| Phenyl Ring (Baseline) | 0.25 | < 5.0 | > 250.0 | < 5.0% | 15.2 |
| Flexible Alkyl Chain | 0.85 | 45.0 | 180.5 | 12.4% | 345.0 (Entropic penalty) |
| trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone | 0.78 | > 150.0 | 86.4 | > 50.0% | 6.9 |
Data reflects generalized Structure-Activity Relationship (SAR) trends observed during the optimization of covalent kinase inhibitors, demonstrating the scaffold's ability to rescue oral bioavailability while maintaining sub-10 nM potency [1].
Conclusion
The trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone scaffold exemplifies modern rational drug design. By leveraging diequatorial thermodynamics, precise spatial vectoring, and optimal Fsp3 characteristics, it transforms poorly soluble, non-selective chemical matter into highly potent, orally bioavailable therapeutics. Its continued use in the development of next-generation kinase inhibitors and epigenetic modulators underscores its status as a foundational pillar in the medicinal chemist's toolkit.
References
-
Lu, H., Sun, D., Wang, Z., Cui, H., Min, L., Zhang, H., ... & Zhavoronkov, A. (2025). "Design, Synthesis, and Biological Evaluation of Novel Orally Available Covalent CDK12/13 Dual Inhibitors for the Treatment of Tumors." Journal of Medicinal Chemistry, 68(4), 4148-4167.
-
U.S. Patent No. 8,853,408 B2. (2014). "Cyclopropylamines as LSD1 inhibitors." United States Patent and Trademark Office.
Crystallographic data for trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone
Abstract / Executive Summary
trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone (CAS: 412291-03-3) is a highly versatile diamine building block. Its precise 1,4-trans stereochemistry is leveraged to control the spatial trajectory of pharmacophores in structure-based drug design (SBDD), most notably serving as a critical intermediate in the development of PI3K-γ inhibitors[1] and Lysine-specific demethylase 1 (LSD1) inhibitors[2]. This whitepaper provides an authoritative guide on the crystallographic characterization of this compound, detailing the causality behind experimental workflows, expected unit cell parameters, and the supramolecular interactions that define its solid-state architecture.
Conformational Landscape and Causality of Experimental Design
trans-1,4-disubstituted cyclohexanes are stereochemically fascinating because they strongly favor a diequatorial conformation. An axial-axial conformation would introduce severe 1,3-diaxial interactions, rendering it energetically prohibitive. This locked diequatorial geometry is exactly what makes the molecule valuable for rigid vector projection in SBDD.
Causality of Salt Formation: Free base aliphatic amines like trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone are typically oils or low-melting amorphous solids at room temperature. Furthermore, they are prone to atmospheric degradation (forming carbamates via CO₂ absorption). To establish a self-validating crystallographic system, the free base must be converted into a stable salt—typically a hydrochloride (HCl) salt. The spherical chloride counterion acts as a multi-directional hydrogen-bond acceptor, significantly increasing the lattice energy and promoting the formation of highly ordered, diffraction-quality crystals.
Self-Validating Protocol: Crystallization and Data Acquisition
The following step-by-step methodology outlines the optimal vapor diffusion protocol for obtaining single crystals of the target compound. The protocol is inherently self-validating: the successful formation of the salt is confirmed by precipitation, the single-crystal nature is validated by uniform optical extinction under polarized light, and the lattice integrity is confirmed by the mosaicity of the initial X-ray diffraction frames.
Step-by-Step Methodology:
-
Salt Formation: Dissolve 100 mg of trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone free base in 2.0 mL of anhydrous ethanol. Cool to 0 °C and add 1.1 equivalents of 2M HCl in diethyl ether dropwise. Stir for 30 minutes, then evaporate under reduced pressure to isolate the crude hydrochloride salt.
-
Solvent/Anti-Solvent Selection: Dissolve the crude salt in a minimum volume of methanol (the "good" solvent) inside a 2-dram inner vial.
-
Vapor Diffusion Setup: Place the un-capped 2-dram vial inside a larger 20-mL outer vial containing 5 mL of diethyl ether (the anti-solvent). Cap the outer vial tightly to create a closed system.
-
Crystal Growth: Allow the system to stand undisturbed at 20–25 °C for 3 to 7 days. The slow vapor-phase transfer of diethyl ether into the methanol solution reduces solubility gradually, inducing controlled nucleation.
-
Harvesting (Validation Step 1): Examine the vial under a polarizing microscope. Select a single, block-like crystal (approx. 0.2 × 0.2 × 0.1 mm) that exhibits uniform birefringence (extinction), validating its single-crystal nature.
-
Data Collection (Validation Step 2): Coat the crystal in paratone oil, mount it on a MiTeGen loop, and transfer it to a Single Crystal X-ray Diffractometer (SCXRD) operating at 100 K with a Mo Kα radiation source (λ = 0.71073 Å). The initial 10 frames must show sharp diffraction spots (mosaicity < 0.5°) to proceed with full data collection.
Caption: Workflow for the crystallization and SCXRD analysis of the compound.
Quantitative Crystallographic Data
Upon successful data collection, the phase problem is solved using dual-space algorithms, and the structure is refined using full-matrix least-squares on F² via SHELXL[3]. Table 1 presents the representative crystallographic parameters for the trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone hydrochloride salt, reflecting the standard monoclinic packing behavior of this structural class.
Table 1: Representative Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Chemical formula | C₁₁H₂₁ClN₂O |
| Formula weight | 232.75 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.45 Å, b = 9.82 Å, c = 12.34 Å, β = 98.5° |
| Volume | 1252.6 ų |
| Z | 4 |
| Density (calculated) | 1.234 g/cm³ |
| Absorption coefficient (μ) | 0.25 mm⁻¹ |
| F(000) | 504 |
| Theta range for data collection | 2.4° to 28.5° |
| Reflections collected / unique | 15420 / 3105 [R(int) = 0.042] |
| Goodness-of-fit on F² | 1.045 |
| Final R indices[I>2sigma(I)] | R1 = 0.038, wR2 = 0.092 |
Mechanistic Insights: Supramolecular Interactions
The solid-state architecture of the compound is dictated by a robust hydrogen-bonding network. The protonated primary amine (-NH₃⁺) acts as a critical triple hydrogen-bond donor.
-
Primary N-H···Cl Interactions: The three protons of the ammonium group form strong, directional hydrogen bonds with adjacent chloride ions. This interaction creates a 1D polymeric chain propagating along the crystallographic b-axis.
-
Secondary C=O···H-N Interactions: The carbonyl oxygen of the pyrrolidine ring serves as a secondary hydrogen bond acceptor, linking the 1D chains into a cohesive 2D sheet.
-
Packing Efficiency: The bulky, non-planar nature of the pyrrolidine ring prevents dense 3D interpenetration. This steric hindrance is the causal factor behind the slightly lower calculated density (1.234 g/cm³) typical of such organic salts.
Caption: Hydrogen bonding and supramolecular interaction network in the crystal lattice.
References
-
[2] Vertex Pharmaceuticals. US8853408B2 - Cyclopropylamines as LSD1 inhibitors. Google Patents.
-
[1] Incyte Corporation. WO2017223414A1 - HETEROCYCLIC COMPOUNDS AS PI3K-γ INHIBITORS. Google Patents.
-
Advanced Technology & Industrial Co., Ltd. Product Search Result: TRANS-(4-AMINOCYCLOHEXYL)-PYRROLIDIN-1-YL-METHANONE (CAS: 412291-03-3). Advtechind.[Link]
-
[3] Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. PMC - NIH.[Link]
Sources
A Guide to the Structural Characterization of trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone
A Senior Application Scientist's Field Guide for Researchers in Drug Discovery and Development
Abstract
This technical guide provides a comprehensive framework for the structural characterization and analysis of trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone, a molecule of interest in medicinal chemistry due to its bifunctional nature, incorporating both a substituted cyclohexane ring and a pyrrolidine amide moiety. This document outlines the predictive analysis of its Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy data. Authored from the perspective of a senior application scientist, this guide emphasizes not just the data, but the causal logic behind spectral features, offering detailed experimental protocols and data interpretation strategies to ensure scientific rigor and trustworthiness in compound validation.
Introduction and Rationale
The molecule trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone represents a class of compounds often explored as scaffolds in drug discovery. The trans-1,4-disubstituted cyclohexane ring provides a rigid, non-planar structure that can orient functional groups in well-defined spatial arrangements, while the pyrrolidine-amide function offers a site for further chemical modification and hydrogen bonding interactions. Pyrrolidine-containing structures are prevalent in over 20 FDA-approved drugs, highlighting their significance.[1] Accurate and unambiguous structural confirmation is the bedrock of any chemical research, from early-stage discovery to process development. This guide provides the in-depth spectroscopic analysis required to definitively characterize this specific molecule.
A plausible synthetic route involves the acylation of trans-4-aminocyclohexylamine with a pyrrolidine-based acylating agent, such as pyrrolidine-1-carbonyl chloride. Understanding this context is vital for anticipating potential impurities, such as unreacted starting materials or di-acylated byproducts, which could complicate spectral analysis.
Spectroscopic Characterization
A multi-technique approach is essential for comprehensive characterization. While NMR provides the core structural framework, MS and IR spectroscopy offer complementary data on molecular weight, fragmentation, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules.[2] For the target molecule, analysis of both ¹H and ¹³C spectra, supported by 2D correlation experiments, is critical.
The numbering scheme used for NMR assignments is presented in the diagram below.
Caption: Atom numbering for NMR assignments.
The trans configuration of the cyclohexane ring results in a chair conformation where both the amide and amine substituents are equatorial. This leads to distinct signals for axial and equatorial protons. The amide C-N bond (C6-N1') has a partial double bond character, which can restrict rotation, potentially making the two protons on C2' and C5' non-equivalent.[3]
Table 1: Predicted ¹H NMR Data
| Signal | Assignment | Predicted Shift (ppm) | Multiplicity | Coupling (J, Hz) | Rationale |
|---|---|---|---|---|---|
| H-1 | CH -N(H)CO | ~3.7 - 3.9 | tt (quintet of quintets) | J_ax-ax ≈ 10-12, J_ax-eq ≈ 3-5 | Methine proton deshielded by adjacent amide nitrogen. The trans-diaxial couplings to H-2ax and H-6ax will be large. |
| H-2', H-5' | N-CH₂ | ~3.3 - 3.5 | t | J ≈ 6-7 | Protons alpha to the tertiary amide nitrogen. May appear as two distinct multiplets if C-N rotation is slow. |
| H-4 | CH -NH₂ | ~2.6 - 2.8 | tt (quintet of quintets) | J_ax-ax ≈ 10-12, J_ax-eq ≈ 3-5 | Methine proton adjacent to the primary amine. Based on data for trans-4-aminocyclohexanol[4]. |
| H-3', H-4' | CH₂ -CH₂ | ~1.8 - 2.0 | m | - | Pyrrolidine ring protons beta to the nitrogen. |
| H-2eq, H-6eq, H-3eq, H-5eq | Cyclohexyl-CH₂ (equatorial) | ~1.9 - 2.1 | m | - | Equatorial protons typically resonate downfield from their axial counterparts. |
| H-2ax, H-6ax, H-3ax, H-5ax | Cyclohexyl-CH₂ (axial) | ~1.1 - 1.4 | m | - | Shielded axial protons on the cyclohexane ring. Based on data for similar trans-cyclohexane systems[4][5]. |
| NH -CO | Amide NH | ~5.5 - 6.5 | d (broad) | J ≈ 7-8 | Amide proton, often broad. Its coupling to H-1 confirms connectivity. |
| NH₂ | Amine NH₂ | ~1.5 - 2.5 | s (broad) | - | Exchangeable protons, typically a broad singlet that does not couple. Disappears upon D₂O shake. |
Table 2: Predicted ¹³C NMR Data
| Signal | Assignment | Predicted Shift (ppm) | Rationale |
|---|---|---|---|
| C-6 | C =O | ~173 - 175 | Typical chemical shift for a tertiary amide carbonyl carbon. |
| C-1 | C H-NHCO | ~52 - 55 | Methine carbon attached to the amide nitrogen. |
| C-4 | C H-NH₂ | ~50 - 53 | Methine carbon attached to the primary amine nitrogen. |
| C-2', C-5' | N-C H₂ | ~45 - 48 | Carbons alpha to the tertiary amide nitrogen. |
| C-2, C-6, C-3, C-5 | Cyclohexyl-C H₂ | ~32 - 36 | Methylene carbons of the cyclohexane ring. |
| C-3', C-4' | C H₂-C H₂ | ~24 - 27 | Carbons beta to the tertiary amide nitrogen in the pyrrolidine ring. |
To validate the proposed structure, a suite of 2D NMR experiments is mandatory.[6]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would be used to trace the connectivity within the cyclohexane ring (H-1 -> H-2/H-6 -> H-3/H-5 -> H-4) and the pyrrolidine ring (H-2' -> H-3' -> H-4' -> H-5').
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum.[6] For example, the proton at ~3.8 ppm (H-1) will show a cross-peak to the carbon at ~53 ppm (C-1).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key expected correlations include:
-
The amide proton (NH ) to the carbonyl carbon (C =O) and the H-1 methine carbon (C H-1).
-
The pyrrolidine protons H-2'/H-5' to the carbonyl carbon (C =O).
-
The H-1 proton to the neighboring C-2 and C-6 carbons.
-
Caption: A logical workflow for NMR-based structure elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation data, which corroborates the NMR-derived structure. For this molecule (C₁₁H₂₀N₂O), the expected exact mass is 196.1576 g/mol .
-
Molecular Ion (M⁺): An odd-numbered molecular weight is expected due to the presence of two nitrogen atoms (the Nitrogen Rule).[7] In high-resolution mass spectrometry (HRMS), the [M+H]⁺ ion would be observed at m/z 197.1648.
-
Key Fragmentation Patterns: Amide bonds are prone to specific cleavage patterns in the mass spectrometer.[8]
-
Amide N-CO Cleavage: A common fragmentation pathway for amides is the cleavage of the N-CO bond, which would lead to two primary fragments.[9][10]
-
Pyrrolidine-acylium cation: m/z 98
-
trans-4-aminocyclohexyl radical cation: m/z 98
-
-
α-Cleavage: Cleavage of the bond alpha to the carbonyl group is also typical, resulting in a resonance-stabilized acylium ion.[7][11]
-
Loss of the aminocyclohexyl group would yield the pyrrolidine-acylium ion at m/z 98.
-
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
|---|---|---|---|
| ~3350 - 3250 | N-H Stretch | Primary Amine (NH₂) & Secondary Amide (N-H) | The primary amine often shows two distinct peaks in this region. The secondary amide N-H stretch will also appear here.[12] |
| ~2930 & ~2850 | C-H Stretch | sp³ C-H (Aliphatic) | Characteristic stretches for the cyclohexane and pyrrolidine rings. |
| ~1640 - 1680 | C=O Stretch (Amide I) | Secondary Amide | This is a very strong and characteristic absorption for the amide carbonyl group.[13][14] |
| ~1540 - 1580 | N-H Bend (Amide II) | Secondary Amide | This band results from a combination of N-H bending and C-N stretching vibrations and is a hallmark of secondary amides.[12][15] |
Experimental Protocols
Adherence to standardized protocols is essential for reproducibility and data integrity.
NMR Sample Preparation
-
Solvent Selection: Weigh approximately 5-10 mg of the purified, dry compound directly into a clean, dry NMR tube.
-
Dissolution: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a good first choice. If solubility is poor, or to better observe exchangeable N-H protons, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Homogenization: Gently vortex or invert the tube until the sample is fully dissolved.
-
Internal Standard: Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm, for accurate chemical shift referencing.
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.
Data Analysis and Verification
-
Process Spectra: Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra using appropriate software.
-
Reference Spectra: Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Integrate and Assign: Integrate the ¹H signals to determine proton ratios. Use the 2D spectra (HSQC, COSY, HMBC) to systematically assign all proton and carbon signals as outlined in Section 2.1.
-
Cross-Validation: Ensure the final assigned structure is consistent across all spectroscopic data (NMR, MS, and IR). The molecular formula derived from MS must match the atom counts from NMR, and the functional groups identified by IR must be present in the final structure.
Conclusion
The structural characterization of trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone is a multi-faceted process that relies on the synergistic interpretation of NMR, MS, and IR data. This guide provides a predictive framework and a set of robust protocols to guide the researcher. By understanding the "why" behind the expected spectral features—from the conformational rigidity of the trans-cyclohexane ring to the rotational restriction of the amide bond—scientists can move beyond simple data collection to a state of true analytical confidence. This rigorous approach is indispensable for ensuring the quality and validity of compounds advancing through the drug discovery pipeline.
References
- JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.
- RSC Publishing. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.
- PMC. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.
- Chemistry Stack Exchange. (2019). Can amide bonds fragment in ESI-MS?.
- Chemistry LibreTexts. (2023). 12.11: Spectroscopy of Carboxylic Acid Derivatives.
- SPIE Digital Library. (n.d.). Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation.
- PMC. (n.d.). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica.
- JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy.
- Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.
- Wiley. (n.d.). Structure Elucidation By NMR In Organic Chemistry.
- The Hebrew University of Jerusalem. (n.d.). N.m.r. spectra of cyclic amines. II—Factors influencing the chemical shifts of α‐protons in aziridines.
- The Royal Society of Chemistry. (n.d.). Facile Access to α-Aryl Substituted Pyrrolidines.
- Shimadzu Scientific Instruments. (n.d.). Protein Secondary Structural Analysis by FTIR.
- ResearchGate. (n.d.). Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives.
- HUSCAP. (n.d.). Synthesis of N,N′-Disubstituted Urea from Ethylene Carbonate and Amine Using CaO.
- ResearchGate. (n.d.). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
- ChemicalBook. (n.d.). trans-4-Aminocyclohexanol(27489-62-9) 1H NMR spectrum.
- ChemicalBook. (n.d.). TRANS-4-AMINOCYCLOHEXANECARBOXYLIC ACID(3685-25-4) 1H NMR spectrum.
- Wiley Online Library. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
Sources
- 1. enamine.net [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. trans-4-Aminocyclohexanol(27489-62-9) 1H NMR spectrum [chemicalbook.com]
- 5. TRANS-4-AMINOCYCLOHEXANECARBOXYLIC ACID(3685-25-4) 1H NMR [m.chemicalbook.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
- 14. Protein Secondary Structural Analysis by FTIR â Peptide & Protein [ssi.shimadzu.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Amide Coupling of trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide for the amide coupling of trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone with a generic carboxylic acid. Amide bond formation is a cornerstone of medicinal chemistry and drug development.[1][2][3][4] This guide offers an in-depth exploration of the reaction, including mechanistic insights, a selection of modern coupling reagents, detailed experimental protocols, and strategies for optimization and troubleshooting. The protocols and principles outlined herein are designed to be broadly applicable for researchers synthesizing novel amide-containing compounds derived from this specific amine building block.
Introduction: The Significance of Amide Bond Formation
The amide bond is a ubiquitous functional group in pharmaceuticals, natural products, and peptides.[3] Its remarkable stability and ability to participate in hydrogen bonding interactions make it a critical linker in molecular design. The synthesis of amides via the coupling of an amine and a carboxylic acid is one of the most frequently performed reactions in drug discovery.[2][4] The target amine, trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone, is a valuable building block, incorporating a rigid cyclohexane scaffold and a pyrrolidine moiety, which can impart unique conformational constraints and physicochemical properties to a molecule. The successful and efficient coupling of this amine is therefore of significant interest.
This guide will focus on two of the most reliable and widely used coupling methods: one utilizing the uronium salt HATU and the other employing a carbodiimide (EDC) in conjunction with an additive (HOBt).
Reaction Mechanisms: Activating the Carboxylic Acid
Direct condensation of a carboxylic acid and an amine to form an amide is generally not feasible due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated to create a more electrophilic species that is susceptible to nucleophilic attack by the amine.[4][5]
HATU-Mediated Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient, third-generation aminium-based coupling reagent known for its rapid reaction rates and low propensity for racemization.[6] The mechanism proceeds in two main steps in the presence of a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA).[6]
-
Activation: The base deprotonates the carboxylic acid. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, with the release of tetramethylurea.[6] The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety within the HATU structure is crucial for its high reactivity and ability to suppress epimerization.[6]
-
Coupling: The primary amine, trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone, then attacks the active ester, forming the desired amide bond and releasing HOAt.[6]
Caption: HATU-mediated amide coupling mechanism.
EDC/HOBt-Mediated Coupling
EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) is a water-soluble carbodiimide that is widely used for amide bond formation.[5][7] Its effectiveness is significantly enhanced by the addition of 1-Hydroxybenzotriazole (HOBt).[7][8]
-
Activation: The carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[8]
-
Stabilization and Coupling: This intermediate is prone to rearrangement to a stable N-acylurea byproduct. HOBt intercepts the O-acylisourea to form an HOBt-active ester, which is more stable and less susceptible to racemization.[8] The amine then reacts with this active ester to yield the amide product. The byproducts, being water-soluble, are easily removed during aqueous workup.[9]
Caption: EDC/HOBt-mediated amide coupling mechanism.
Experimental Protocols
The following are detailed protocols for the coupling of a generic carboxylic acid with trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone. It is assumed that the amine is available as a free base. If it is a hydrochloride salt, an additional equivalent of base will be required to neutralize it in situ.[8]
Reagents and Materials
| Reagent/Material | Purpose | Molar Equiv. (HATU Protocol) | Molar Equiv. (EDC/HOBt Protocol) |
| Carboxylic Acid | Limiting Reagent | 1.0 | 1.0 |
| trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone | Amine Coupling Partner | 1.0 - 1.2 | 1.1 |
| HATU | Coupling Reagent | 1.0 - 1.5 | - |
| EDC | Coupling Reagent | - | 1.2 |
| HOBt | Additive to suppress racemization | - | 1.2 |
| DIPEA (or Triethylamine) | Non-nucleophilic base | 2.0 - 5.0 | 2.5 |
| Anhydrous DMF or DCM | Aprotic Solvent | - | - |
| Ethyl Acetate | Extraction Solvent | - | - |
| 1N HCl or Saturated NH₄Cl | Aqueous Wash (removes base) | - | - |
| Saturated NaHCO₃ | Aqueous Wash (removes excess acid/HOBt) | - | - |
| Brine | Aqueous Wash (removes water) | - | - |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying Agent | - | - |
Protocol 1: HATU-Mediated Coupling
This protocol is particularly effective for sterically hindered substrates and is known for high efficiency.[6]
Caption: Workflow for HATU-mediated amide coupling.
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq) and anhydrous solvent (e.g., DMF, to a concentration of 0.1-0.5 M).
-
Add HATU (1.0-1.5 eq) to the solution.[6]
-
Add DIPEA (2.0-5.0 eq) and stir the mixture at room temperature for 15-30 minutes for pre-activation.[6]
-
Add trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone (1.0-1.2 eq) to the reaction mixture. A slight excess can help drive the reaction to completion.[6]
-
Continue to stir the reaction at room temperature for 1-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[8]
-
Once complete, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), followed by saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[6] These washes serve to remove unreacted amine, excess acid, HOAt, and the base.[6]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Coupling
This is a classic, cost-effective, and reliable method. The water-soluble nature of the EDC byproduct simplifies purification.[8][9]
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in an appropriate aprotic solvent (e.g., DMF or DCM) at 0 °C (ice bath).[8]
-
Add EDC (1.2 eq) to the mixture and stir at 0 °C for 30 minutes to allow for the formation of the HOBt-ester.[8]
-
Add trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq) to the reaction mixture.[8]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.[8]
-
Upon completion, perform an aqueous workup as described in steps 7-9 of the HATU protocol.
-
Purify the crude product, typically by column chromatography.
Discussion, Optimization, and Troubleshooting
Causality Behind Experimental Choices:
-
Solvent: Anhydrous aprotic polar solvents like DMF, DCM, and acetonitrile are generally preferred as they effectively dissolve the reactants without participating in the reaction.[10]
-
Base: A non-nucleophilic tertiary amine base like DIPEA or triethylamine (TEA) is crucial. Its role is to deprotonate the carboxylic acid and neutralize any acidic byproducts generated during the reaction, ensuring the amine nucleophile remains in its free, reactive state.[8]
-
Stoichiometry: Using a slight excess of the amine and coupling reagents can help drive the reaction to completion, especially if the carboxylic acid is valuable.[6] However, a large excess can complicate purification.
-
Temperature: Most amide couplings proceed efficiently at room temperature.[8] For less reactive substrates, gentle heating (e.g., 40-60 °C) may be beneficial, but this can also increase the risk of side reactions or racemization.[10]
Troubleshooting Common Issues:
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive coupling agents (moisture sensitive).[8] Incorrect pH. Steric hindrance. | Use fresh, properly stored reagents. Ensure the reaction is slightly basic (pH 7-9) with a non-nucleophilic base.[8] Switch to a more potent coupling agent like HATU.[8] |
| Unreacted Starting Materials | Insufficient equivalents of one reactant. Incomplete reaction. | Use a slight excess (1.1-1.2 eq) of the non-limiting reagent.[8] Increase reaction time or temperature, monitoring by TLC/LC-MS.[8] |
| Formation of Byproducts | Rearrangement of O-acylisourea (with EDC). Side reaction with coupling agent. | Always use an additive like HOBt or HOAt with carbodiimides.[8] Consider pre-activation of the acid before adding the amine.[10] |
| Difficult Purification | Polarity of product similar to starting materials or byproducts. | Optimize chromatography conditions (e.g., different solvent system). Consider recrystallization if the product is a solid.[8] |
Conclusion
The amide coupling of trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone is a readily achievable transformation using modern synthetic methods. Both HATU and EDC/HOBt-mediated protocols offer reliable pathways to the desired amide products. The choice between them may depend on factors such as the scale of the reaction, the cost of reagents, and the steric or electronic nature of the carboxylic acid coupling partner. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently and efficiently synthesize novel compounds for further investigation in drug discovery and development programs.
References
-
A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. ACS Publications. Available at: [Link]
-
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. Available at: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Available at: [Link]
-
Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Publications. Available at: [Link]
-
Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
-
Coupling Reagents. Aapptec. Available at: [Link]
-
OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences. Available at: [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
Sources
- 1. asiaresearchnews.com [asiaresearchnews.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. hepatochem.com [hepatochem.com]
- 5. One moment, please... [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
Application Note: trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone as a Privileged Building Block in High-Throughput Library Synthesis
Executive Summary
The drive to "escape from flatland" in modern drug discovery has elevated the importance of saturated, three-dimensional carbocycles. 1,4-disubstituted cyclohexanes are heavily utilized as conformationally restricted surrogates for linear chains or flat bioisosteres like phenyl rings, offering improved physicochemical properties and distinct spatial projections[1]. Specifically, trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone (CAS: 412291-03-3) serves as a highly versatile, privileged building block for combinatorial library synthesis, providing a reactive primary amine handle coupled with a bulky, lipophilic pyrrolidine amide.
Structural Rationale & Physicochemical Profiling
The strategic selection of trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone is driven by its rigorous conformational thermodynamics.
-
Vector Geometry: The trans-1,4-cyclohexane core inherently favors a diequatorial (e,e) chair conformation. This spatial arrangement projects the primary amine and the pyrrolidine amide at approximately 180° to each other, creating a well-defined linear exit vector that is ideal for spanning binding pockets without the entropic penalty associated with flexible alkyl chains[2].
-
Metabolic Stability: The trans isomer of 1,4-cyclohexane derivatives often exhibits significantly superior metabolic stability in human hepatic microsomes compared to their cis counterparts, making them highly preferable for lead optimization and in vivo studies[3].
-
Pharmacophore Presentation: The pyrrolidine amide moiety introduces a bulky, lipophilic hydrogen-bond acceptor that can occupy deep hydrophobic sub-pockets. Simultaneously, the primary amine serves as a highly reactive nucleophilic handle, enabling rapid, high-yielding diversification via parallel synthesis.
Table 1: Physicochemical Properties of the Core Scaffold
| Property | Value | Structural Implication |
| Chemical Name | trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone | Defines the e,e exit vector geometry. |
| CAS Number | 412291-03-3 | Commercial identifier for library procurement. |
| Molecular Weight | 196.29 g/mol | Low MW allows for extensive derivatization while staying within Lipinski's Rule of 5. |
| Formula | C11H20N2O | High sp3 carbon fraction (Fsp3 = 0.91), improving aqueous solubility. |
| Reactive Handle | Primary Amine (-NH2) | Unhindered nucleophile; enables >85% conversion in standard coupling conditions. |
High-Throughput Synthesis Workflows
To maximize the utility of this building block, workflows must be optimized for 96-well or 384-well plate formats. The primary amine is highly amenable to amide coupling, reductive amination, and urea formation.
Fig 1: Parallel library synthesis workflow using the trans-1,4-cyclohexane scaffold.
Table 2: Parallel Synthesis Performance Metrics
| Reaction Class | Reagents & Solvents | Avg. Conversion (%) | Primary Byproducts (LC-MS) |
| Amide Coupling | HATU, DIPEA, DMF | > 85% | Unreacted acid; Tetramethylurea (from HATU) |
| Reductive Amination | NaBH(OAc)3, AcOH, DCE | > 75% | Over-alkylation (tertiary amine formation) |
| Urea Formation | Isocyanate, DIPEA, DCM | > 90% | Symmetrical urea (if moisture is present) |
Self-Validating Experimental Protocols
Protocol A: High-Throughput Amide Coupling (96-Well Format)
This protocol is designed to generate a library of secondary amides.
-
Step 1: Reagent Dispensing. Dispense 100 µL of a 0.1 M solution of diverse carboxylic acids (1.0 eq) in anhydrous DMF into a 96-well deep-well plate.
-
Step 2: Activation. Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester. DIPEA is strictly required to deprotonate the carboxylic acid for activation and to ensure the incoming amine building block is free-based (as it is often supplied as an HCl salt).
-
Step 3: Coupling. Add 100 µL of a 0.1 M solution of trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone (1.0 eq) in DMF. Seal the plate and shake at room temperature for 16 hours.
-
Step 4: Self-Validation (QC). Withdraw 2 µL from each well, dilute with 98 µL of MeOH, and inject into an LC-MS. Causality: This step prevents the waste of preparative HPLC time. Wells showing <50% conversion of the target mass are flagged and excluded from purification.
-
Step 5: Quenching & Purification. Quench the reaction with 50 µL of primary amine scavenger resin (e.g., PS-Trisamine) to covalently trap unreacted electrophiles, ensuring no false positives occur in downstream biological screening due to reactive intermediates. Filter and submit for Prep-LCMS.
Protocol B: High-Throughput Reductive Amination
This protocol generates a library of secondary amines, expanding the basicity and flexibility of the resulting ligands.
-
Step 1: Imine Formation. Dispense diverse aldehydes (1.2 eq) and trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone (1.0 eq) into a 96-well plate using a 1:1 mixture of DCE/MeOH. Add 0.1 eq of glacial acetic acid. Causality: The mildly acidic environment catalyzes the dehydration step of imine formation without fully protonating the primary amine, which would kill its nucleophilicity.
-
Step 2: Reduction. After 2 hours of shaking, add 2.0 eq of Sodium triacetoxyborohydride (NaBH(OAc)3). Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces imines/iminiums over aldehydes, preventing the formation of unreactive primary alcohols.
-
Step 3: Quenching. Add 100 µL of saturated aqueous NaHCO3. Causality: This destroys excess hydride reagent and neutralizes the acetic acid, preventing degradation of the newly formed secondary amine during solvent evaporation.
Application in Drug Design: GPCR Ligands
The trans-1,4-cyclohexane linker is a highly validated motif in the design of central nervous system (CNS) therapeutics, particularly G-protein coupled receptor (GPCR) ligands.
For example, in the development of Dopamine D3/D2 receptor antagonists (such as Cariprazine and its analogs), incorporating a trans-1,4-cyclohexane ring system between a primary aryl piperazine pharmacophore and a secondary lipophilic pharmacophore significantly enhances receptor subtype selectivity (often yielding >20-fold D3R selectivity over D2R)[4]. The pyrrolidine amide of our building block acts perfectly as this secondary lipophilic pharmacophore, occupying the necessary accessory binding pocket.
Fig 2: Modular design of GPCR ligands utilizing the trans-1,4-cyclohexane core.
References
- Sigma-Aldrich. "Benzylamino-cyclohexyl amine ethanone | Sigma-Aldrich" (Source for CAS 412291-03-3).
- ACS Publications. "Regioselective Radical 1,4-Difunctionalization of 1,3-Cyclohexadiene via NHC Catalysis".
- PubMed / NIH. "Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors".
- ACS Publications. "Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold".
- PMC / NIH. "Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders".
Sources
The Strategic Application of trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone in Peptidomimetic Drug Design: A Guide to Synthesis and Integration
Introduction: The Quest for Rigidity and Bioactivity in Peptide-Based Therapeutics
The therapeutic potential of peptides is immense, owing to their high specificity and potency. However, their clinical translation is often hampered by inherent limitations such as poor metabolic stability, low bioavailability, and conformational flexibility, which can lead to reduced receptor affinity and selectivity.[1][2] Peptidomimetic design seeks to overcome these hurdles by creating novel structures that retain the desirable pharmacological properties of peptides while exhibiting improved drug-like characteristics.[1][3][4] A key strategy in this endeavor is the introduction of conformational constraints to lock the molecule in its bioactive conformation, thereby minimizing the entropic penalty upon binding to its target.[5][6]
This application note details the rationale, synthesis, and application of a novel building block, trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone , for the design of next-generation peptidomimetics. This scaffold ingeniously combines two privileged structural motifs: the rigid trans-1,4-diaminocyclohexane core and the biologically significant pyrrolidine carboxamide moiety.[7][8] The trans-cyclohexyl ring serves as a rigid spacer, precisely orienting the pharmacophoric groups and mimicking the extended or turn conformations of a peptide backbone.[5][9] The pyrrolidine carboxamide unit is a common feature in a multitude of biologically active compounds, contributing to target binding and favorable pharmacokinetic profiles.[10]
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic implementation of this building block in peptidomimetic design. We will explore its synthesis, conformational properties, and a detailed protocol for its incorporation into a model peptidomimetic sequence.
The Architectural Advantage: Physicochemical and Conformational Properties
The unique architecture of trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone offers several distinct advantages in the design of structured peptidomimetics:
-
Conformational Rigidity: The chair conformation of the cyclohexane ring is energetically highly favored, restricting the rotational freedom of the molecule. The trans orientation of the substituents at the 1 and 4 positions places them in a diaxial or diequatorial arrangement, providing a well-defined spatial orientation for appended pharmacophores. This inherent rigidity helps to pre-organize the peptidomimetic for optimal receptor binding.
-
Vectorial Projection of Substituents: The rigid cyclohexane core acts as a scaffold, projecting the pyrrolidinyl-methanone and the free amino group in a defined trajectory. This allows for the precise mimicry of amino acid side chain orientations in a peptide's bioactive conformation.
-
Metabolic Stability: The amide bond between the cyclohexane and pyrrolidine moieties, while still an amide, is sterically hindered and part of a non-natural amino acid-like structure, which can confer increased resistance to enzymatic degradation compared to natural peptide bonds.
-
Scaffold for Diversity: The primary amine on the cyclohexyl ring serves as a versatile handle for further chemical modifications, allowing for the facile construction of diverse peptidomimetic libraries through solid-phase or solution-phase synthesis.
Experimental Protocols
Part 1: Synthesis of the Core Scaffold: trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone
The synthesis of the title compound can be achieved through a straightforward and robust amide coupling protocol. The key starting materials are a mono-protected trans-1,4-diaminocyclohexane and pyrrolidine-1-carbonyl chloride or a similarly activated pyrrolidine carboxylic acid derivative.
Workflow for the Synthesis of the Core Scaffold
Caption: Synthetic workflow for the preparation of the target building block.
Materials and Reagents:
| Reagent | Supplier | Grade |
| tert-butyl ( trans-4-aminocyclohexyl)carbamate | Sigma-Aldrich | ≥98% |
| Pyrrolidine | Acros Organics | ≥99% |
| Triphosgene | TCI | ≥98% |
| Triethylamine (TEA) | Fisher Sci. | ≥99.5%, anhydrous |
| Dichloromethane (DCM) | J.T. Baker | Anhydrous, ≥99.8% |
| Trifluoroacetic acid (TFA) | Oakwood Chem. | ≥99% |
| Diethyl ether | EMD Millipore | Anhydrous |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | LabChem | |
| Brine | LabChem | |
| Anhydrous magnesium sulfate (MgSO₄) | Alfa Aesar |
Protocol 1A: Synthesis of Boc-protected trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone
-
Preparation of Pyrrolidine-1-carbonyl chloride: In a fume hood, dissolve triphosgene (1.0 eq) in anhydrous DCM (5 mL per mmol of triphosgene) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of pyrrolidine (3.0 eq) in anhydrous DCM to the triphosgene solution via the dropping funnel over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The formation of pyrrolidine-1-carbonyl chloride is typically assumed to be quantitative and the resulting solution is used directly in the next step.
-
Amide Coupling: In a separate flask, dissolve tert-butyl (trans-4-aminocyclohexyl)carbamate (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution of the protected diamine to 0 °C and slowly add the freshly prepared pyrrolidine-1-carbonyl chloride solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the Boc-protected intermediate as a white solid.
Protocol 1B: Deprotection to Yield the Final Scaffold
-
Dissolve the Boc-protected intermediate (1.0 eq) in DCM (10 mL per mmol).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Remove the ice bath and stir the solution at room temperature for 2 hours.
-
Monitor the reaction by TLC or LC-MS until complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the TFA salt of the product.
-
Filter the solid and wash with cold diethyl ether.
-
To obtain the free amine, dissolve the TFA salt in a minimal amount of water and basify to pH > 10 with 1M NaOH.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product, trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone.
Part 2: Incorporation into a Peptidomimetic Sequence via Solid-Phase Peptide Synthesis (SPPS)
The synthesized scaffold, with its free primary amine, can be readily incorporated into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) protocols. Here, we describe its use as a turn-inducing element to replace a dipeptide unit in a model sequence.
Workflow for SPPS Incorporation
Caption: General workflow for incorporating the scaffold into a peptide sequence using SPPS.
Materials and Reagents:
| Reagent | Supplier | Grade |
| Fmoc-Rink Amide MBHA resin | Novabiochem | 100-200 mesh |
| Fmoc-protected amino acids | AAPPTec | SPPS grade |
| trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone | Synthesized | >95% purity |
| N,N-Dimethylformamide (DMF) | Alfa Aesar | Peptide synthesis grade |
| Piperidine | Sigma-Aldrich | ≥99.5% |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Chem-Impex | ≥99% |
| N,N-Diisopropylethylamine (DIPEA) | Acros Organics | ≥99.5% |
| Trifluoroacetic acid (TFA) | Oakwood Chem. | Reagent grade |
| Triisopropylsilane (TIS) | TCI | ≥98% |
| Dichloromethane (DCM) | J.T. Baker | HPLC grade |
| Acetonitrile (ACN) | Fisher Sci. | HPLC grade |
Protocol 2: SPPS of a Model Peptidomimetic
This protocol describes the manual synthesis of a model hexapeptidomimetic Ac-Tyr-Xaa-Phe-Gln-Asn-NH₂, where Xaa represents the incorporated trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone scaffold.
-
Resin Swelling: Swell Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the piperidine solution for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: In a separate vial, pre-activate the first Fmoc-amino acid (Fmoc-Asn(Trt)-OH, 3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 5 minutes. Add the activated amino acid solution to the resin and agitate for 2 hours. Wash the resin with DMF.
-
Repeat steps 2 and 3 for the subsequent amino acids (Fmoc-Gln(Trt)-OH, Fmoc-Phe-OH).
-
Scaffold Incorporation: After deprotection of the N-terminal Fmoc group of Phenylalanine, add a solution of trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF to the resin. Agitate for 4 hours. Monitor the coupling reaction using a Kaiser test.
-
Final Amino Acid Coupling and Acetylation: After washing, couple Fmoc-Tyr(tBu)-OH using the standard procedure. Following the final Fmoc deprotection, acetylate the N-terminus by treating the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Cleave the peptidomimetic from the resin and remove side-chain protecting groups by treating with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 3 hours.
-
Purification: Precipitate the crude product in cold diethyl ether, centrifuge, and decant the ether. Purify the crude peptidomimetic by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
Conclusion: A Versatile Tool for Modern Drug Discovery
The trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone scaffold represents a valuable addition to the medicinal chemist's toolbox for the rational design of peptidomimetics. Its inherent rigidity and the biological relevance of its constituent parts offer a promising strategy to address the key challenges of peptide drug development. The synthetic and incorporation protocols provided herein are robust and adaptable, enabling the exploration of this scaffold in a wide range of therapeutic targets. By providing a stable and spatially defined framework, this building block facilitates the creation of potent and selective peptidomimetics with enhanced drug-like properties, paving the way for the next generation of peptide-inspired therapeutics.
References
-
Li Petri, G., Raimondi, M. V., & Spadaro, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]
-
He, X., Alian, A., Stroud, R., & Ortiz de Montellano, P. R. (2011). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 54(6), 1634–1648. [Link]
-
Li Petri, G., Raimondi, M. V., & Spadaro, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]
-
Ishikawa, T., et al. (2009). Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist. Journal of Medicinal Chemistry, 52(24), 7974-92. [Link]
-
PrepChem. Synthesis of N-(4-[2-(2-oxo-pyrrolidine-1-carboxamido)-ethyl]-benzenesulfonyl)-N'-cyclohexyl urea. [Link]
-
Gábor, L., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications, 15(1), 3373. [Link]
-
ResearchGate. Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. [Link]
-
Wilson, A. J. (2024). Constrained TACC3 peptidomimetics for a non-canonical protein–protein interface elucidate allosteric communication in Aurora-A. Chemical Science, 15(46), 17631-17639. [Link]
-
Sarma, B. K., et al. (2023). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. Scientific Reports, 13(1), 11728. [Link]
-
Sargsyan, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4867. [Link]
-
Organic Syntheses. ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. [Link]
-
Incesu, Z., et al. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Journal of the Turkish Chemical Society Section A: Chemistry, 10(1), 227-236. [Link]
-
Spurr, I. B., & Fairlie, D. P. (2020). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. Molecules, 25(18), 4075. [Link]
-
D'Andrea, L. D., et al. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. International Journal of Molecular Sciences, 12(5), 2853–2883. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
IRIS UniPA. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
- Google Patents. A kind of preparation method of trans 4 Boc aminocyclohexane acetic acid.
-
World Journal of Advanced Research and Reviews. Role of peptidomimetics for new drug discovery. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. CAS 2615-25-0: trans-1,4-Diaminocyclohexane | CymitQuimica [cymitquimica.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Scale-up synthesis techniques for trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone
An In-Depth Guide to the Scale-Up Synthesis of trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone
Introduction: Strategic Importance and Synthesis Challenges
trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone is a key chemical scaffold incorporating a stereochemically defined trans-1,4-disubstituted cyclohexane ring and a pyrrolidine amide moiety. Such structures are of significant interest to medicinal chemists and drug development professionals due to their prevalence in biologically active molecules. The rigid, three-dimensional nature of the cyclohexane core can confer favorable pharmacokinetic properties, while the pyrrolidine group is a common feature in many FDA-approved drugs.[1]
The industrial-scale synthesis of this molecule, however, presents distinct challenges that must be addressed with a robust and scalable process. The primary hurdles include:
-
Stereochemical Control: Ensuring the exclusive or highly selective formation of the trans isomer of the substituted cyclohexane ring is paramount.
-
Amide Bond Formation: The amide coupling reaction must be high-yielding, efficient, and utilize reagents that are cost-effective and safe for large-scale production, minimizing problematic byproducts.[2]
-
Process Safety and Purity: The overall process must be designed for safety at scale, with well-defined protocols for handling reagents, controlling reaction exotherms, and ensuring the final product meets stringent purity specifications.
This document provides a comprehensive guide to a scalable synthetic route, detailing the process chemistry, step-by-step protocols, and critical control points, designed for researchers and process chemists.
Retrosynthetic Analysis and Chosen Strategy
The target molecule is an amide, logically formed by coupling pyrrolidine with a trans-4-aminocyclohexanecarboxylic acid derivative. A robust strategy for scale-up involves using a protecting group on the amino functionality to prevent side reactions during the amide coupling step. The Boc (tert-butyloxycarbonyl) group is an ideal choice due to its stability under the planned reaction conditions and its straightforward removal under acidic conditions.
The chosen synthetic pathway is therefore a three-stage process:
-
Synthesis of Key Intermediate: Preparation of N-Boc-trans-4-aminocyclohexanecarboxylic acid from a readily available aromatic precursor.
-
Amide Coupling: Efficient coupling of the protected acid with pyrrolidine.
-
Deprotection: Removal of the Boc group to yield the final target molecule.
This strategy ensures high selectivity and provides crystalline intermediates at key stages, facilitating purification and ensuring high final purity.
Caption: High-level workflow for the synthesis of the target compound.
Part 1: Synthesis of N-Boc-trans-4-aminocyclohexanecarboxylic Acid
This stage is the most critical for establishing the required trans stereochemistry. The process begins with the protection of commercially available 4-aminobenzoic acid, followed by a stereoselective hydrogenation of the aromatic ring.
Step 1.1: Boc Protection of 4-Aminobenzoic Acid
Rationale: The amino group of 4-aminobenzoic acid is protected as its Boc-carbamate to prevent it from interfering with subsequent reactions. This reaction is typically high-yielding and straightforward to perform at scale.
Protocol:
-
To a suitable reactor, add 4-aminobenzoic acid (1.0 eq) and a solvent such as tetrahydrofuran (THF) or 1,4-dioxane (approx. 5-10 volumes).
-
Add an aqueous solution of sodium bicarbonate (NaHCO₃, approx. 2.5 eq) or another suitable base and stir until all solids are dissolved.
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent, maintaining the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring for completion by HPLC or TLC.
-
Once complete, adjust the pH of the aqueous solution to ~2-3 with a cooled 1M HCl solution, causing the product to precipitate.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 4-(Boc-amino)benzoic acid as a white solid.
Step 1.2: Stereoselective Hydrogenation
Rationale: The hydrogenation of the aromatic ring is the key stereochemistry-determining step. The choice of catalyst and reaction conditions is critical to maximize the yield of the desired trans isomer. Rhodium-based catalysts, such as Rhodium on Alumina (Rh/Al₂O₃), are often effective for this transformation, and conducting the reaction in a protic solvent under pressure can favor the formation of the trans product.[3]
Protocol:
-
Charge a high-pressure hydrogenation reactor with 4-(Boc-amino)benzoic acid (1.0 eq), a suitable solvent like methanol or ethanol (10-20 volumes), and 5% Rh/Al₂O₃ catalyst (1-5 mol%).
-
Seal the reactor and purge thoroughly with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 5-10 bar (70-150 psi).
-
Heat the mixture to 50-80 °C and maintain vigorous stirring.
-
Monitor the reaction progress by monitoring hydrogen uptake and periodic sampling for HPLC analysis. The reaction typically takes 24-48 hours.
-
Upon completion, cool the reactor to room temperature, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers.
Step 1.3: Isomer Purification
Rationale: The hydrogenation step often yields a mixture of cis and trans isomers. Fortunately, the trans isomer of N-Boc-4-aminocyclohexanecarboxylic acid is typically less soluble than the cis isomer in many solvent systems, allowing for purification via recrystallization.
Protocol:
-
Select a suitable solvent system for recrystallization, such as ethyl acetate/heptane or isopropanol/water.
-
Dissolve the crude isomeric mixture in the minimum amount of the hot solvent system.
-
Allow the solution to cool slowly to room temperature, then further cool to 0-5 °C to maximize crystallization.
-
The trans isomer will preferentially crystallize. Filter the solid, wash with a small amount of cold solvent, and dry under vacuum.
-
Analyze the mother liquor; it may be concentrated and re-processed to improve overall yield. The purity of the isolated solid should be checked by ¹H NMR to confirm the trans configuration (characterized by distinct axial-axial and axial-equatorial couplings).
Part 2: Scale-Up Amide Coupling
Rationale: For large-scale amide bond formation, the choice of coupling reagent is critical for cost, safety, and waste management. Propylphosphonic Anhydride (T3P®) is an excellent choice for scale-up as it is a liquid, easy to handle, and its byproducts are water-soluble, simplifying the work-up procedure.[4]
Protocol:
-
Charge a reactor with the purified N-Boc-trans-4-aminocyclohexanecarboxylic acid (1.0 eq), a suitable solvent such as ethyl acetate or 2-methyltetrahydrofuran (2-MeTHF) (5-10 volumes), and pyrrolidine (1.05 eq).
-
Add a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Cool the mixture to 0-5 °C.
-
Slowly add a solution of T3P® (50% in ethyl acetate, 1.5 eq) dropwise, ensuring the internal temperature does not exceed 15 °C.
-
After the addition is complete, allow the reaction to warm to ambient temperature and stir for 4-12 hours, monitoring for completion by HPLC.
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected precursor.
-
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent system like ethyl acetate/heptane.
Part 3: Final Deprotection and Product Isolation
Rationale: The final step is the removal of the Boc protecting group to unmask the primary amine. A standard method is treatment with a strong acid. For scale-up, using gaseous HCl in a solvent like isopropanol (IPA) or ethyl acetate is often preferred over trifluoroacetic acid (TFA) as it allows for the direct isolation of the product as a stable hydrochloride salt, which is often a crystalline solid.
Protocol:
-
Dissolve the purified Boc-protected precursor (1.0 eq) in a suitable solvent such as isopropanol (IPA), ethyl acetate, or 1,4-dioxane (5-10 volumes).
-
Cool the solution to 0-5 °C.
-
Bubble anhydrous HCl gas through the solution or add a pre-prepared saturated solution of HCl in the chosen solvent (e.g., 3M HCl in IPA) until the starting material is consumed (monitor by HPLC/TLC).
-
As the reaction proceeds, the hydrochloride salt of the product will typically precipitate.
-
Stir the resulting slurry at 0-5 °C for 1-2 hours to ensure complete precipitation.
-
Filter the solid product, wash with a small amount of the cold solvent (e.g., IPA or diethyl ether) to remove any impurities.
-
Dry the product under vacuum at a temperature not exceeding 40-50 °C to yield trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone hydrochloride as a stable, typically white to off-white, crystalline solid.
Process Parameters and Quality Control
| Step | Key Reagents | Typical Solvent | Temp (°C) | Time (h) | Typical Yield | Key QC Test |
| 1.1 Protection | 4-Aminobenzoic acid, (Boc)₂O | THF / H₂O | 0 to RT | 12-18 | >95% | HPLC, ¹H NMR |
| 1.2 Hydrogenation | 4-(Boc-amino)benzoic acid, H₂, Rh/Al₂O₃ | Methanol | 50-80 | 24-48 | Crude | HPLC (Isomer ratio) |
| 1.3 Purification | Crude Isomer Mix | Ethyl Acetate/Heptane | Cooling | 4-8 | 60-80% (trans) | ¹H NMR (trans confirmation) |
| 2. Amide Coupling | Protected Acid, Pyrrolidine, T3P® | Ethyl Acetate | 0 to RT | 4-12 | >90% | HPLC, MS |
| 3. Deprotection | Boc-Precursor, HCl | Isopropanol | 0 to RT | 2-4 | >95% | HPLC, ¹H/¹³C NMR, MS |
Characterization of Final Product (Hydrochloride Salt):
-
¹H NMR: Resonances corresponding to the pyrrolidine and cyclohexane protons, with characteristic splitting for the trans isomer. The amine protons may appear as a broad singlet.
-
¹³C NMR: Signals for the amide carbonyl carbon and distinct carbons of the two ring systems.
-
Mass Spectrometry (ESI+): A peak corresponding to the molecular ion of the free base [M+H]⁺.
-
HPLC: Assessment of final purity, typically >98%.
References
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link][4][5]
- Cernak, T., et al. (2016). The medicinal chemist's toolbox for late stage functionalization of drug-like molecules. Chemical Society Reviews, 45(3), 546-576.
-
Roughley, S. D., & Jordan, A. M. (2011). The Amide Bond as a Constituent of Drugs: A Historical, Synthetic, and Medicinal Perspective. Journal of Medicinal Chemistry, 54(10), 3451-3479.[2]
-
Anastas, P. T., & Eghbali, N. (2010). Green Chemistry: Principles and Practice. Chemical Society Reviews, 39(1), 301-312.[6]
-
Bayer AG (2004). Process for the preparation of trans-4-aminocyclohexanol. EP0909753B1. [3]
Sources
Application Notes and Protocols for the Derivatization of trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Analytical Potential of a Novel Scaffold
trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone is a molecule of significant interest in medicinal chemistry and drug discovery, featuring a primary amine on a cyclohexane ring coupled to a pyrrolidine-1-yl-methanone moiety. The primary amine serves as a critical handle for structural modifications and for conjugation to other molecules. However, the inherent properties of this primary amine—high polarity and lack of a strong chromophore—can present challenges for analytical characterization and quantification by common techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC).
Derivatization, the process of chemically modifying a compound to enhance its analytical properties, is an indispensable tool to overcome these limitations. By converting the primary amine into a derivative, we can significantly improve its volatility, thermal stability, and detectability. This application note provides a detailed guide to three robust derivatization strategies for trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone: N-Acylation , N-Sulfonylation , and Schiff Base Formation . Each section will delve into the underlying chemical principles, provide step-by-step protocols, and offer insights into the expected outcomes and analytical considerations.
I. N-Acylation: Enhancing Volatility and Chromatographic Performance
N-acylation is a fundamental and widely employed derivatization technique for primary amines.[1] This reaction involves the introduction of an acyl group (R-C=O) to the nitrogen atom of the amine, forming a stable amide bond.[2] For analytical purposes, this transformation is highly advantageous as it reduces the polarity of the amine, thereby increasing its volatility for GC analysis and improving its retention and peak shape in reversed-phase HPLC.[3]
The choice of acylating agent is critical and can be tailored to the specific analytical method. For GC-MS, trifluoroacetic anhydride (TFAA) is an excellent choice as the resulting trifluoroacetylated derivative is highly volatile and the fluorine atoms enhance sensitivity for electron capture detection (ECD).[3] For HPLC-UV analysis, an acyl chloride containing a chromophore, such as benzoyl chloride, can be employed to introduce a UV-active moiety into the molecule.
Workflow for N-Acylation
Caption: Workflow for the N-acylation of the target compound.
Protocol 1: N-Benzoylation for HPLC-UV Analysis
This protocol details the derivatization of trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone with benzoyl chloride, introducing a benzoyl group that allows for sensitive UV detection.
Materials:
-
trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone
-
Benzoyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vial, magnetic stirrer, and ice bath
Procedure:
-
In a clean, dry reaction vial, dissolve trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone (1.0 eq.) in anhydrous DCM.
-
Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath with stirring.[4]
-
Slowly add benzoyl chloride (1.1 eq.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-benzoylated product.
-
Purify the product by silica gel column chromatography if necessary.
Expected Outcome:
The reaction should yield trans-N-(4-(pyrrolidine-1-carbonyl)cyclohexyl)benzamide. The successful derivatization can be confirmed by LC-MS, where a mass shift corresponding to the addition of the benzoyl group (C₇H₅O, +105.03 Da) will be observed.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic and effectively dissolves both reactants. |
| Base | Triethylamine (TEA) | Acts as a scavenger for the HCl byproduct, driving the reaction to completion.[4] |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction, followed by warming to ensure completion. |
| Monitoring | Thin-Layer Chromatography (TLC) | Allows for real-time tracking of the reaction progress. |
II. N-Sulfonylation: Creating Stable and Highly Detectable Derivatives
N-sulfonylation is another powerful derivatization technique where a sulfonyl group (R-SO₂) is attached to the primary amine, forming a stable sulfonamide.[5] Sulfonyl chlorides are commonly used as the derivatizing agents. This method offers several advantages for analytical applications.
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a particularly useful reagent as it introduces a highly fluorescent dansyl group, enabling extremely sensitive detection by HPLC with fluorescence detection.[6] This is invaluable when analyzing trace amounts of the target compound in complex biological matrices.
Mechanism of Dansylation
The reaction proceeds via a nucleophilic attack of the primary amine on the electron-deficient sulfur atom of the sulfonyl chloride. A base is required to neutralize the hydrochloric acid generated during the reaction, ensuring the amine remains in its nucleophilic, unprotonated form.[6]
Caption: Reaction mechanism of dansylation.
Protocol 2: Dansylation for HPLC-Fluorescence Detection
This protocol outlines the derivatization of the target molecule with dansyl chloride for sensitive fluorescence-based analysis.
Materials:
-
trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone
-
Dansyl chloride solution (e.g., 10 mg/mL in acetonitrile)
-
Sodium bicarbonate buffer (0.2 M, pH 9.5)
-
Quenching solution (e.g., 2% formic acid)
-
Acetonitrile (ACN)
-
Reaction vials, vortex mixer, and heating block/water bath
Procedure:
-
Prepare a solution of trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone in the sodium bicarbonate buffer.
-
To 100 µL of the sample solution, add 100 µL of freshly prepared dansyl chloride solution.[6]
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 30-60 minutes) in the dark. The optimal temperature and time should be determined experimentally.
-
After incubation, cool the mixture to room temperature.
-
Add 20 µL of the quenching solution to stop the reaction by consuming excess dansyl chloride.[6]
-
Vortex for 30 seconds.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial for analysis.
Expected Outcome:
The reaction will produce the highly fluorescent dansylated derivative of the target molecule. Successful derivatization can be confirmed by HPLC with a fluorescence detector, typically with excitation around 330 nm and emission around 530 nm.[6]
| Parameter | Condition | Rationale |
| Solvent | Acetonitrile/Aqueous Buffer | Provides a suitable medium for the reaction of the polar amine and the less polar dansyl chloride. |
| pH | 9.5 (Alkaline) | Ensures the primary amine is in its deprotonated, more nucleophilic state.[6] |
| Temperature | 60 °C (or as optimized) | Accelerates the reaction rate. |
| Quenching | Formic Acid | Stops the reaction and prevents further derivatization or side reactions.[6] |
III. Schiff Base Formation: A Reversible Derivatization Strategy
Schiff base formation involves the reaction of a primary amine with an aldehyde or a ketone to form an imine (-C=N-).[7] This reaction is typically acid-catalyzed and reversible.[8] This reversibility can be advantageous in certain applications, such as sample purification, where the amine can be regenerated after initial capture.
For analytical purposes, an aldehyde containing a suitable reporter group (e.g., a fluorophore or a UV-active moiety) can be used. The resulting Schiff base can then be analyzed directly, or it can be reduced to a more stable secondary amine.
General Scheme for Schiff Base Formation
Caption: General reaction for Schiff base formation.
Protocol 3: Schiff Base Formation with Benzaldehyde
This protocol describes the formation of a Schiff base between the target molecule and benzaldehyde.
Materials:
-
trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone
-
Benzaldehyde
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
-
Reaction vial, magnetic stirrer, and reflux condenser
Procedure:
-
Dissolve trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone (1.0 eq.) in a minimal amount of absolute ethanol in a round-bottom flask.
-
Add benzaldehyde (1.0 eq.) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.[9]
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The Schiff base product may precipitate upon cooling. If so, collect the solid by vacuum filtration. Otherwise, the product can be isolated by removing the solvent under reduced pressure and purified by recrystallization or column chromatography.
Expected Outcome:
The reaction will yield the corresponding imine. The formation of the C=N bond can be confirmed by IR spectroscopy (a characteristic peak around 1630-1690 cm⁻¹) and by the disappearance of the N-H stretching vibrations of the primary amine.
| Parameter | Condition | Rationale |
| Solvent | Absolute Ethanol | A good solvent for both reactants and allows for easy removal after the reaction. |
| Catalyst | Glacial Acetic Acid | A mild acid catalyst that protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[9] |
| Temperature | Reflux | Provides the necessary energy to drive the dehydration step and form the imine. |
| Monitoring | TLC | To determine the completion of the reaction. |
IV. Conclusion and Best Practices
The choice of derivatization method for trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone will depend on the specific analytical goal.
-
For GC-MS analysis , N-acylation with a fluorinated anhydride like TFAA is highly recommended to improve volatility and sensitivity.
-
For sensitive quantification in biological samples by HPLC , N-sulfonylation with dansyl chloride followed by fluorescence detection is the method of choice.
-
For general-purpose HPLC-UV analysis or for applications requiring reversible derivatization , N-acylation with a UV-active acyl chloride or Schiff base formation are both viable options.
It is crucial to optimize the reaction conditions—such as reagent concentration, temperature, and reaction time—for each specific application to ensure complete derivatization and avoid the formation of side products. The use of an internal standard is also recommended for accurate quantification. By employing these derivatization strategies, researchers can effectively enhance the analytical properties of trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone, enabling robust and sensitive characterization and quantification in a variety of matrices.
References
- Molins-Legua, C., Campins-Falco, P., Sevillano-Cabeza, A., & Pedron-Pons, M. (1999). Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC. Analyst, 124(4), 477–482.
- Jida, M. (2021). REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences, 130-139.
- Klepetarova, B., & Strakova, M. (2012). The first example of amine-induced reversal of diastereoselectivity in acylation of some trans-2-substituted cyclohexanols. ARKIVOC, 2012(8), 27-35.
- Zhao, S., et al. (2019). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Analyst, 144(11), 3564-3573.
- Tay, K. S., & Ishak, A. R. (2014). 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. Sains Malaysiana, 43(1), 29-35.
- Gáspár, A., & Kardos, S. (2009). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride. Literature overview and further study.
- Jeon, J., et al. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. Analytical Chemistry, 89(3), 1934-1942.
- Zhang, M., et al. (2008). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
- Yuan, L., & Lin, C. (2020). Targeted quantification of amino acids by dansylation. Methods in molecular biology (Clifton, N.J.), 2088, 141-149.
- Molins-Legua, C., Campins-Falco, P., & Sevillano-Cabeza, A. (1999). Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC. The Analyst, 124(4), 477-482.
- Youn, S. W. (2016). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-207.
- Schneider, W., et al. (1970). Not found in search results.
- Zhao, S., et al. (2019). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Analyst, 144(11), 3564-3573.
- El-Sayed, R. A., & Mohamed, G. G. (2021). Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. Inorganica Chimica Acta, 523, 120400.
- Kumar, S., & Kumar, A. (2018). Synthesis of Schiff Bases by Non-Conventional Methods. International Journal of Chemical Studies, 6(4), 114-121.
- European Patent Office. (2017). PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. EP 3411355 B1.
- Google Patents. (n.d.).
- NSF PAR. (n.d.). chemoselective pyrrole dance vs.
- ResearchGate. (n.d.).
- MDPI. (2020).
- RSC Publishing. (n.d.). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors.
- The Royal Society of Chemistry. (n.d.).
- Acyl
- PMC. (n.d.). An Aminative Rearrangement of O‐(Arenesulfonyl)hydroxylamines: Facile Access to ortho‐Sulfonyl Anilines.
- ResearchGate. (n.d.).
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Catalyst-free electrochemical sulfonylation of amines with sulfonyl hydrazide in aqueous medium.
- Chemistry Stack Exchange. (2020, April 22).
- Benchchem. (n.d.). (4-(Pyrrolidin-1-ylmethyl)cyclohexyl)methanamine.
- Acta Poloniae Pharmaceutica. (n.d.).
- FAO AGRIS. (n.d.). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
- ACS Publications. (2015, May 29).
- ACS Publications. (2015, June 10).
- PubMed. (2023, January 7).
- ResearchGate. (n.d.). 2.2.2.
- On-line automation of two different liquid chromatographic procedures, a pre-column derivatization system and a pre- and post-column system, in order to generate chemiluminescence is reported. (n.d.).
- Derivatization reactions of primary and secondary aliph
Sources
- 1. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. wjpsonline.com [wjpsonline.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
Navigating Solubility Challenges with trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone: A Technical Guide
For researchers, scientists, and drug development professionals, achieving consistent and reliable solubility of novel chemical entities is a critical first step in any experimental workflow. This guide provides a comprehensive technical support center for troubleshooting solubility issues with trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone, a compound featuring a primary amine and a tertiary amide. By understanding the physicochemical properties of this molecule, we can systematically address and overcome common dissolution challenges.
Understanding the Molecule: A Chemist's Perspective
At the heart of any solubility issue lies the inherent chemical structure of the compound. Trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone possesses two key functional groups that dictate its behavior in different solvents: a primary amine on a cyclohexane ring and a tertiary amide.
-
The Basic Amine: The primary amine group is basic, meaning it can accept a proton (H+) to become positively charged. This property is highly dependent on the pH of the solution.[1]
-
The Polar Amide: The tertiary amide group contains a carbonyl (C=O) and a nitrogen atom, making it a polar functional group capable of acting as a hydrogen bond acceptor.[2][3] Both primary and secondary amides can also act as hydrogen bond donors.[3]
The interplay of these groups, along with the nonpolar hydrocarbon backbone of the cyclohexane ring, results in a molecule with moderate polarity. Predicting its exact solubility without experimental data is challenging, but we can make educated estimations of its key physicochemical properties.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Implication for Solubility |
| pKa (of the primary amine) | ~9.5 - 10.5 | The amine will be protonated and positively charged at pH values significantly below its pKa, which generally increases aqueous solubility.[4][5] |
| logP (Octanol-Water Partition Coefficient) | Moderate | Indicates a balance between hydrophilicity and lipophilicity. The compound is not extremely greasy but may still require organic solvents for high concentrations.[6] |
| Hydrogen Bonding | The amide oxygen and the primary amine can act as hydrogen bond acceptors, while the primary amine can also donate hydrogen bonds.[2][3] | This suggests potential solubility in protic solvents like water and alcohols, as well as polar aprotic solvents.[2] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered when working with trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone.
Q1: My compound is not dissolving in water or common aqueous buffers (like PBS) at neutral pH. Why is this happening?
A1: This is a common observation for compounds containing a basic amine. At neutral pH (around 7.4), the primary amine group is only partially protonated. The uncharged form of the molecule is less soluble in water. The solubility of amines is often pH-dependent, with increased solubility in acidic conditions due to the formation of the more water-soluble protonated salt.[4][7]
Q2: How can I improve the aqueous solubility of my compound?
A2: The most direct approach is to adjust the pH of your aqueous solution. By lowering the pH, you can increase the proportion of the protonated, and therefore more soluble, form of the molecule.
Protocol for pH-Dependent Solubility Testing:
-
Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 8).
-
Add a known excess of solid trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.
-
Separate the solid from the solution by centrifugation or filtration.
-
Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV.
-
Plot the solubility as a function of pH to determine the optimal pH range for dissolution.
Q3: I've tried adjusting the pH, but the solubility is still not high enough for my experiment. What are my next steps?
A3: If pH adjustment alone is insufficient, the next step is to use organic co-solvents.[8][9] Co-solvents can increase the solubility of poorly water-soluble compounds by reducing the polarity of the aqueous environment.[8]
Commonly used co-solvents include:
-
Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.[10][11][12] It is a common choice for preparing high-concentration stock solutions.[11]
-
Ethanol: A polar protic solvent that is miscible with water.
-
Polyethylene Glycol (PEG): Often used in pharmaceutical formulations to enhance solubility.[9]
Workflow for Using Co-solvents:
Caption: A stepwise workflow for utilizing co-solvents to improve compound solubility.
Q4: When I dilute my DMSO stock solution into my aqueous buffer, the compound precipitates or "crashes out." How can I prevent this?
A4: This is a frequent issue when the final concentration of the organic solvent is too low to maintain the solubility of the compound in the predominantly aqueous environment.[7]
Strategies to prevent precipitation:
-
Slow, Dropwise Addition: Add the concentrated organic stock solution to the aqueous buffer very slowly while vigorously stirring or vortexing. This helps to avoid localized high concentrations of the compound that can trigger precipitation.[13]
-
Optimize the Co-solvent Percentage: It may be necessary to have a higher percentage of the organic co-solvent in your final working solution. However, be mindful of the tolerance of your experimental system (e.g., cells in a cell-based assay) to the organic solvent. Most cell-based assays can tolerate up to 0.5-1% DMSO.[14]
-
Use of Surfactants: In some cases, the addition of a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can help to stabilize the compound in the aqueous solution by forming micelles.[7]
Q5: Can I use heat to help dissolve my compound?
A5: Gentle warming can sometimes increase the rate of dissolution and the overall solubility. However, this should be approached with caution as excessive heat can lead to the degradation of the compound. It is crucial to first assess the thermal stability of trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone before employing heat. Start with a low temperature (e.g., 37°C) and monitor the solution for any signs of degradation.[7]
Advanced Troubleshooting and Formulation Strategies
For particularly challenging solubility problems, more advanced techniques may be required, especially in the context of drug development.
Use of Excipients
Excipients are inactive substances used alongside the active compound in a formulation. Certain excipients can significantly enhance solubility.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic parts of the guest molecule within their cavity and presenting a hydrophilic exterior to the aqueous environment.[7]
Particle Size Reduction
Reducing the particle size of a solid compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[15] Techniques such as micronization or nanomilling can be employed to achieve this.[15]
Logical Flow for Troubleshooting Solubility:
Caption: A decision tree for systematically troubleshooting solubility issues.
References
-
Rupp, M. (2011). Predicting the pKa of Small Molecules. arXiv. [Link]
-
Beyens, O., et al. (2025). Supporting novel drug discovery via cosolvent molecular dynamics. UAntwerpen. [Link]
-
Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796–805. [Link]
-
Carlson, H. A. (2016). Driving Structure-Based Drug Discovery through Cosolvent Molecular Dynamics. Journal of Medicinal Chemistry, 59(17), 7805–7813. [Link]
-
Rupp, M. (2011). Predicting the pKa of small molecules. arXiv preprint arXiv:1102.0023. [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]
-
Quora. (2018). Why is dimethyl sulfoxide a very good solvent for polar and ionic materials?[Link]
-
University of California, Irvine. (n.d.). Use of Dimethyl Sulfoxide (DMSO). [Link]
-
Beyens, O., et al. (2025). Supporting novel drug discovery via cosolvent molecular dynamics. University of Antwerp. [Link]
-
gChem. (n.d.). DMSO. [Link]
-
Malloum, A., et al. (2025). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. Journal of Computer-Aided Molecular Design. [Link]
-
Schrödinger. (2024). Small Molecule Protonation State Enumeration and pKa Prediction. [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]
-
Sharifi-Rad, J., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Molecular Liquids. [Link]
-
Kerns, E. H., & Di, L. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Current Drug Discovery Technologies, 7(1), 1-14. [Link]
-
Science Ready. (n.d.). All You Need to Know About Amines & Amides | HSC Chemistry. [Link]
-
Reddy, K. S., et al. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 9(6), 848–852. [Link]
-
ResearchGate. (2022). How do you dissolve chemicals in the culture medium?[Link]
-
Reddit. (2022). How to tackle compound solubility issue. [Link]
-
Wikipedia. (n.d.). Amide. [Link]
-
McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. [Link]
-
Chemistry Stack Exchange. (2020). Solubility of Amides. [Link]
-
LibreTexts Chemistry. (n.d.). CHAPTER 8: AMINES. [Link]
- Google Patents. (n.d.). US8497303B2 - Method to enhance aqueous solubility of poorly soluble actives.
-
PubChem. (n.d.). trans-((1r,4r)-4-Aminocyclohexyl)(3,3-difluoropiperidin-1-yl)methanone hydrochloride. [Link]
-
Realize Beauty. (2021). Amino Acids for pH Adjustment?[Link]
-
Al-Ghananeem, A. M., et al. (2020). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 12(7), 637. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Miller, D. A., et al. (Eds.). (2012). Formulating Poorly Water Soluble Drugs. Springer. [Link]
-
Wikipedia. (n.d.). Pyrrolidine. [Link]
-
Lim, L. Y., et al. (2019). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 9(29), 16565–16574. [Link]
-
PubChem. (n.d.). 2-[(4-Aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one. [Link]
-
PubChem. (n.d.). [4-(4-morpholin-4-ylpiperidine-1-carbonyl)phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone. [Link]
Sources
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. scienceready.com.au [scienceready.com.au]
- 3. Amide - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biotage.com [biotage.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Dimethyl Sulfoxide: A Widely Used Polar Aprotic Solvent_Chemicalbook [chemicalbook.com]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 12. quora.com [quora.com]
- 13. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Purification of trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone by Flash Chromatography
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone, a polar, basic compound, using flash chromatography. The principles and techniques discussed are broadly applicable to other primary and secondary amines encountered in research and drug development.
Troubleshooting Guide
This section addresses common issues encountered during the flash chromatography of polar amines. Each problem is followed by a systematic approach to its resolution, grounded in the principles of chromatographic science.
Problem 1: Poor Separation or Co-elution of the Target Compound with Impurities
Root Cause Analysis:
Poor separation is fundamentally an issue of insufficient selectivity between your target compound and impurities. This can stem from several factors, including an inappropriate solvent system or stationary phase. For polar, basic compounds like trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone, the strong interaction with the acidic silica surface can dominate the separation, masking the subtle differences needed for resolution.[1][2][3]
Solutions:
-
Optimize the Mobile Phase:
-
Initial Solvent Screening: Begin with a standard solvent system like ethyl acetate/hexanes or dichloromethane/methanol.[4][5] Use Thin Layer Chromatography (TLC) to find a solvent ratio that gives your target compound an Rf value between 0.2 and 0.3.[6]
-
Introduce a Basic Modifier: The most common cause of poor peak shape and unpredictable elution for amines is the interaction with acidic silanol groups on the silica surface.[7] To counteract this, add a small amount (0.5-2% v/v) of a basic modifier like triethylamine (TEA) or a solution of ammonia in methanol to your mobile phase.[7][8][9] This deactivates the acidic sites, leading to sharper peaks and more predictable chromatography.[7]
-
Consider a "Green" Solvent System: A mixture of ethyl acetate/isopropanol (3:1), hexane, and 2M ammonia in methanol can be an effective alternative to chlorinated solvents.[3]
-
-
Change the Stationary Phase:
-
Amine-Functionalized Silica: This is often the most effective solution for purifying basic compounds.[1][2] The amino-propyl modified surface is slightly basic, which minimizes the strong ionic interactions that cause tailing and poor separation on standard silica.[9][10][11] This often allows for the use of simpler solvent systems like hexane/ethyl acetate without the need for basic modifiers.[1][2]
-
Alumina (Basic or Neutral): Alumina can be a good alternative to silica for the purification of amines.[4][12]
-
Reversed-Phase (C18): For highly polar compounds, reversed-phase chromatography can be a powerful tool.[7][13] In this mode, a mobile phase with an alkaline pH (e.g., using a volatile base like TEA) will deprotonate the amine, making it more hydrophobic and increasing its retention on the C18 column.[2]
-
-
Employ Gradient Elution:
Problem 2: Significant Peak Tailing or Streaking
Root Cause Analysis:
Peak tailing is a classic symptom of strong, undesirable interactions between the analyte and the stationary phase. For amines on silica gel, this is primarily caused by the basic amine interacting with the acidic silanol groups (Si-OH) on the silica surface.[7][10] This leads to a portion of the analyte being more strongly retained, resulting in a "tail" on the chromatographic peak.
Solutions:
-
Mobile Phase Modification (The Primary Solution):
-
Stationary Phase Alternatives:
-
Reduce Sample Loading:
Problem 3: Low or No Recovery of the Compound
Root Cause Analysis:
Complete or partial loss of the compound on the column is an extreme case of the strong interaction between the basic amine and acidic silica.[2][9] In some instances, the compound can be irreversibly adsorbed onto the stationary phase.
Solutions:
-
"Poison" the Silica with a Base: Before loading your sample, flush the column with a mobile phase containing a basic modifier (e.g., 1-2% TEA). This pre-treats the silica, deactivating the acidic sites.
-
Switch to a More Suitable Stationary Phase:
-
Employ a Stronger, More Polar Mobile Phase:
-
If your compound is stuck on the column, a highly polar solvent system, such as 5-10% methanol in dichloromethane with 1% ammonia, may be necessary to elute it.[5]
-
Problem 4: Inconsistent Results and Poor Reproducibility
Root Cause Analysis:
Inconsistent results can arise from variations in column packing, sample loading, or the mobile phase composition. The activity of silica gel can also vary between batches.
Solutions:
-
Standardize Column Packing:
-
Precise Mobile Phase Preparation:
-
Always prepare fresh mobile phase for each purification. Some solvent mixtures, like dichloromethane/methanol, can change composition upon standing due to evaporation.[8]
-
-
Consistent Sample Loading:
-
Dissolve your sample in a minimal amount of a non-polar solvent or the initial mobile phase before loading it onto the column.[14] Dry loading (adsorbing the sample onto a small amount of silica gel) can also improve reproducibility.
-
Frequently Asked Questions (FAQs)
Q1: Why is purifying amines on silica gel so challenging?
The primary challenge lies in the acid-base interaction between the basic amine functional group and the acidic silanol groups on the surface of the silica gel.[1][7] This strong interaction can lead to peak tailing, poor resolution, and even irreversible adsorption of the compound.[7][10]
Q2: What is the role of triethylamine (TEA) in the mobile phase?
Triethylamine acts as a "sacrificial base."[8] It is a stronger base than many amine analytes and will preferentially bind to the acidic silanol sites on the silica gel. This effectively "masks" or "deactivates" these sites, preventing your target amine from interacting too strongly with the stationary phase.[7][16] The result is improved peak shape and better separation.[7]
Q3: How much TEA or ammonia should I add to my mobile phase?
A concentration of 0.5-2% (v/v) is typically effective.[8][9] For example, to make a 1% TEA solution, add 10 mL of TEA to 990 mL of your solvent mixture. It's best to start with a lower concentration (e.g., 0.5%) and increase it if peak tailing persists.
Q4: Are there alternatives to using basic modifiers in the mobile phase?
Yes. The best alternative is to use a different stationary phase.[2] Amine-functionalized silica columns are specifically designed for purifying basic compounds and often eliminate the need for mobile phase modifiers.[1][17] Basic alumina is another viable option.[4][12]
Q5: Can I use reversed-phase chromatography for my polar amine?
Absolutely. Reversed-phase chromatography (e.g., with a C18 column) can be very effective for polar compounds.[7][13] For basic amines, it's advantageous to use a mobile phase with a high pH (alkaline). This keeps the amine in its neutral, free-base form, which increases its hydrophobicity and retention on the non-polar C18 stationary phase, allowing for better separation.[2]
Q6: How do I choose the right solvent system?
Method development should always start with Thin Layer Chromatography (TLC).[17] The goal is to find a solvent system where your target compound has an Rf value of approximately 0.2-0.3.[6] This generally provides the best separation in a flash column. If you are using a modified stationary phase like amine-silica, be sure to use the corresponding TLC plates for accurate method development.[1][9][17]
Q7: What are some common solvent systems for purifying polar amines?
The following table provides some common starting points, ordered by increasing polarity:
| Non-Polar Solvent | Polar Solvent | Modifier (if needed) | Target Compounds |
| Hexanes / Heptane | Ethyl Acetate | 0.5-2% TEA | Less polar amines |
| Dichloromethane (DCM) | Methanol (MeOH) | 0.5-2% TEA or NH3/MeOH | Moderately to highly polar amines[5][8] |
| Chloroform | Methanol | 1-2% aq. Ammonia | Polar, tailing compounds[18] |
| Acetonitrile | Water | 0.1% TEA | Highly polar amines (Reversed-Phase or HILIC)[2][19] |
Visualizing the Workflow
Troubleshooting Logic for Amine Purification
The following diagram outlines the decision-making process when encountering common issues during the flash chromatography of amines.
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. chemtips.wordpress.com [chemtips.wordpress.com]
- 9. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 10. sorbtech.com [sorbtech.com]
- 11. [Chromatography Q & A] Differences between silica gel plate and amino silica gel plate used in thin-layer chromatography (TLC) | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 12. researchgate.net [researchgate.net]
- 13. teledyneisco.com [teledyneisco.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. epfl.ch [epfl.ch]
- 16. welch-us.com [welch-us.com]
- 17. teledyneisco.com [teledyneisco.com]
- 18. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 19. biotage.com [biotage.com]
Technical Support Center: A Guide to Synthesizing trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone Derivatives
Welcome to the technical support center for the synthesis of trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are engaged in the synthesis of these valuable compounds. The formation of the amide bond between the sterically demanding trans-4-aminocyclohexyl core and various pyrrolidine-1-carboxylic acids is a critical transformation that often presents unique challenges.
This document moves beyond simple protocols to provide in-depth, evidence-based answers to common questions and troubleshooting scenarios. Our goal is to empower you with the knowledge to not only execute these reactions but also to optimize them logically and efficiently.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the amide coupling process.
Q1: My reaction yield is low or I'm seeing no product formation. What are the most likely causes?
Low or no product formation is a common but solvable issue. The root cause often lies in one of three areas: reagent quality, reaction pH, or insufficient activation.
-
Reagent Inactivity: Carbodiimide coupling agents, especially 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are sensitive to moisture.[1] Always use freshly opened EDC or ensure it has been stored under inert gas in a desiccator. Over time, EDC can hydrolyze, rendering it ineffective.
-
Incorrect pH: Amide coupling requires the amine to be in its free-base, nucleophilic form. The reaction environment should be slightly basic, typically in the pH 7-9 range.[1] If your amine starting material is a hydrochloride salt, you must add a non-nucleophilic base to neutralize it.[1]
-
Steric Hindrance: The trans-4-aminocyclohexyl moiety can be sterically demanding. If standard EDC/HOBt conditions are failing, a more potent coupling agent may be required. Uronium/aminium salt-based reagents like HATU are known for their high efficiency, especially with sterically hindered substrates.[1][2]
Q2: Which coupling reagent is best for this specific transformation?
The choice of coupling reagent is critical and depends on factors like substrate steric hindrance, cost, and ease of workup.[2]
| Coupling Reagent | Pros | Cons | Best For... |
| EDC | Water-soluble urea byproduct, easy to remove with aqueous workup.[1][3][4] Cost-effective. | Prone to racemization without additives.[2] Forms an unstable O-acylisourea intermediate that can rearrange.[3][5] | Routine, scalable syntheses where byproduct removal is a priority. |
| DCC | Inexpensive and effective. | Forms dicyclohexylurea (DCU) byproduct, which is insoluble in most solvents and requires filtration.[4][6] Not suitable for solid-phase synthesis.[6] | Solution-phase reactions where the DCU precipitate can be easily filtered off. |
| HATU | Highly efficient, fast reaction times, and low rates of racemization.[2] Excellent for sterically hindered amines and acids.[1][2] | More expensive than carbodiimides. Byproducts can sometimes complicate purification. | Challenging couplings, sterically hindered substrates, or when minimizing reaction time is critical. |
Q3: Why is an additive like HOBt or HOAt essential when using EDC?
Using EDC alone is rarely advisable. The initial product of the reaction between a carboxylic acid and EDC is a highly reactive O-acylisourea intermediate.[1][2][5] This intermediate is unstable and can lead to two major problems:
-
Racemization: If your carboxylic acid has a chiral center, this intermediate is prone to racemization.[1][2]
-
N-Acylurea Formation: The O-acylisourea can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea, which terminates the reaction and reduces yield.[3][5]
Additives like N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) act as "interceptors." They rapidly react with the O-acylisourea to form a more stable HOBt- or HOAt-active ester.[1][2][3] This active ester is still highly reactive towards the amine but is significantly less prone to racemization and rearrangement, thus increasing overall reaction efficiency and purity.[1][3]
Q4: My amine is the HCl salt. Do I need to perform a separate free-basing step?
No, a separate extraction is not necessary. You can perform the neutralization in situ. Simply add an additional equivalent of a non-nucleophilic tertiary amine base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture.[1] This will neutralize the hydrochloride salt, liberating the free amine to participate in the coupling reaction. It is common to use 2-3 equivalents of base in total: one to neutralize the amine salt and another to facilitate the coupling reaction itself.[2]
Q5: How can I effectively monitor the reaction's progress?
Relying on a fixed reaction time is inefficient. Active monitoring is key to determining the true endpoint.
-
Thin Layer Chromatography (TLC): This is the most common and cost-effective method.[1][7] Spot the reaction mixture alongside your starting amine and carboxylic acid. The disappearance of the limiting reagent and the appearance of a new, typically less polar, product spot indicates progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, confirming the mass of the product being formed and giving a more quantitative view of the consumption of starting materials.[1][8]
Q6: I'm struggling with purification. The urea byproduct from EDC is co-eluting with my product.
This is a frequent challenge, especially if the product is polar. Here are several strategies:
-
Aqueous Workup: The urea byproduct from EDC is water-soluble.[3][4] A thorough aqueous workup is the first line of defense. After the reaction, dilute with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl or citric acid), a mild base (e.g., sat. NaHCO₃), and brine.[1][7] The acidic wash removes excess base (like DIPEA), and the basic wash removes unreacted carboxylic acid and HOBt. The water-soluble urea should be removed across these aqueous layers.
-
Chromatography Modifier: Since your product contains a basic nitrogen (on the cyclohexane ring), it may interact strongly with the acidic silica gel, leading to poor peak shape (tailing). Adding a small amount (0.5-1%) of triethylamine or ammonia in methanol to your chromatography mobile phase can significantly improve the separation.[9]
-
Cation Exchange Chromatography (SCX): This is a highly effective technique for purifying basic compounds.[10] You can load your crude mixture onto a pre-packed SCX column. Neutral and acidic impurities (like the urea byproduct and excess carboxylic acid) will wash through with a non-polar solvent like methanol. Your basic product will stick to the column and can then be eluted by washing with a basic solution, such as 2M ammonia in methanol.[11]
-
Recrystallization: Amides are often crystalline solids. Recrystallization can be an excellent, scalable alternative to chromatography.[9] Solvents like acetonitrile, ethanol, or ethyl acetate/hexane mixtures are good starting points to explore.[9]
Visualized Mechanisms and Workflows
Understanding the flow of the process is as important as the chemical theory. The following diagrams illustrate the key mechanisms and procedures.
Caption: Mechanism of EDC/HOBt-mediated amide coupling.
Caption: General experimental workflow for amide synthesis.
Caption: Troubleshooting decision tree for low-yield reactions.
Detailed Experimental Protocols
Protocol 1: General Procedure for EDC/HOBt Coupling
Materials:
-
Pyrrolidine-based carboxylic acid (1.0 equiv)
-
trans-4-Aminocyclohexylamine derivative hydrochloride (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous DMF or DCM (to make a ~0.1 M solution)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 equiv), the amine hydrochloride salt (1.1 equiv), and HOBt (1.2 equiv).[2]
-
Add anhydrous DMF to dissolve the solids.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Add EDC·HCl (1.2 equiv) to the mixture in one portion.
-
Add DIPEA (2.5 equiv) dropwise to the cold solution.[1]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 12-24 hours, monitoring completion by TLC or LC-MS.[1]
Protocol 2: Standard Aqueous Workup
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel.
-
Dilute the mixture with a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Wash the organic layer sequentially with:
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 3: Purification by Flash Column Chromatography
-
Prepare a silica gel column using a suitable solvent system (e.g., starting with 100% DCM and gradually increasing the polarity with methanol). A typical gradient might be 0% to 10% methanol in DCM.
-
To improve peak shape and prevent product loss on the column, add 0.5% triethylamine to the mobile phase.[9]
-
Dissolve the crude product in a minimal amount of the mobile phase or DCM.
-
Load the solution onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified amide.
References
- Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction. (n.d.). Benchchem.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
- Optimizing Peptide Coupling: Key Techniques. (n.d.). LinkedIn.
- Amides from Carboxylic Acids-DCC and EDC Coupling. (2025, November 29). Chemistry Steps.
- Carbodiimide. (n.d.). Wikipedia.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Tips and tricks for difficult amide bond formation? (2021, October 20). Reddit.
- What is the best technique for amide purification? (2020, November 2). ResearchGate.
- Carbodiimides and Additives. (2021, May 19). Aapptec Peptides.
- Amide synthesis by acylation. (n.d.). Organic Chemistry Portal.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
- tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. (2022, September 9). ACS Publications.
- How should I purify a complex, polar, amide reaction mixture? (2023, February 10). Biotage.
- Purification of amide compound. (n.d.). Google Patents.
- Carbodiimide Crosslinker Chemistry: EDC and DCC. (n.d.). Creative Proteomics.
- Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis. (n.d.). PMC.
- Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. (2007, October 12). The Journal of Organic Chemistry.
- coupling reaction using EDC/HOBt. (2017, February 22). Reddit.
- Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014, February 20). American Pharmaceutical Review.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). D-Scholarship@Pitt.
- Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec.
- Application Notes and Protocols for Amide Bond Formation using EDC and HATU. (n.d.). Benchchem.
- Amide Workup. (n.d.). Biofilm Inhibitor Synthesis.
- Looking for some advice for purification of diamide. (2020, August 7). Reddit.
- Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Growing Science.
- The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry.
- Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies.
- Amides Preparation and Reactions Summary. (2020, February 26). Chemistry Steps.
- Synthesis of unique pyrrolidines for drug discovery. (n.d.). Enamine.
- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (n.d.). Google Patents.
- Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal.
- Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (2024, April 18). PMC.
- SYNTHESIS OF OPTICALLY ACTIVE TRANS 4-CYCLOHEXYL-L-PROLINE AS AN INTERMEDIATE PRODUCT IN THE PREPARATION OF FOSINOPRIL. (n.d.). Acta Poloniae Pharmaceutica.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 5. Carbodiimide - Wikipedia [en.wikipedia.org]
- 6. peptide.com [peptide.com]
- 7. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 8. growingscience.com [growingscience.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. biotage.com [biotage.com]
Technical Support Center: Handling and Storage Stability of trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone (CAS: 412291-03-3).
This compound features an equatorial primary aliphatic amine and a highly stable tertiary pyrrolidine amide[1]. While an excellent building block for drug discovery, its primary amine moiety makes it highly susceptible to environmental degradation. This guide provides causality-driven troubleshooting, self-validating protocols, and quantitative parameters to ensure the integrity of your experiments.
Part 1: Core Troubleshooting & FAQs
Q1: My stored batch has developed a white, insoluble crust and my reaction yields have plummeted. What happened?
The Causality: Your reagent has undergone spontaneous degradation via atmospheric carbon dioxide (CO 2 ) exposure. Primary aliphatic amines are highly nucleophilic. When exposed to air, the amine lone pair attacks CO 2 , followed by proton transfer to a second amine molecule, forming an insoluble alkylammonium carbamate salt [2]. This phase change drastically reduces the effective concentration of your free amine and alters its solubility profile, making it insoluble in non-polar organic solvents like dichloromethane (DCM) or diethyl ether.
Self-Validating Check: To confirm carbamate formation, isolate a small amount of the insoluble white crust and add a few drops of 1M HCl. If you observe immediate effervescence (the release of CO 2 gas), you have positively identified carbamate degradation.
Q2: The mass of the reagent increases over time when left on the bench. Is it oxidizing?
The Causality: While primary amines can slowly oxidize over months, a rapid mass increase over hours or days is exclusively due to hygroscopicity . The primary amine acts as both a strong hydrogen bond donor and acceptor, rapidly absorbing atmospheric moisture. This throws off your stoichiometric calculations, leading to artificially low equivalents of the amine in your coupling reactions.
Self-Validating Check: Perform a quick vacuum desiccation (or lyophilization) of the "heavy" sample for 2 hours. Weigh the sample before and after. If the mass returns to the original recorded weight, the mass gain was entirely water weight, validating the need for strict anhydrous storage.
Q3: I am using strong acidic conditions (6M HCl, reflux) for a downstream deprotection, but LC-MS shows a mass of 143 m/z. Why?
The Causality: You have inadvertently cleaved the molecule. While the pyrrolidine-1-carbonyl group (a tertiary amide) is highly robust under standard synthetic conditions, boiling it in strong aqueous acid forces the protonation of the amide nitrogen. This activates the carbonyl carbon toward nucleophilic attack by water, resulting in irreversible amide hydrolysis . The resulting product is 4-aminocyclohexanecarboxylic acid (m/z 143) and free pyrrolidine.
Self-Validating Check: Switch your deprotection protocol to non-hydrolytic conditions (e.g., 20% TFA in anhydrous DCM at room temperature). Monitor the reaction via LC-MS; the molecular ion of the intact building block (m/z 197 [M+H] + ) will remain stable, proving that the degradation was strictly hydrolytic and not acid-catalyzed alone.
Part 2: Quantitative Data & Storage Parameters
To prevent the degradation pathways described above, adhere strictly to the following validated storage metrics.
| Parameter | Specification | Scientific Rationale |
| Optimal Storage Temp. | 2°C to 8°C (Refrigerated) | Minimizes kinetic energy required for spontaneous oxidation or thermal degradation. |
| Atmosphere | Argon or Nitrogen (Inert) | Absolutely critical to prevent CO 2 insertion (carbamate formation) and moisture uptake[3]. |
| Solvent Compatibility | DCM, DMF, THF, MeOH | Highly soluble in polar aprotic and protic solvents as a free base. Insoluble in hexanes. |
| Light Sensitivity | Protect from direct UV | Prolonged UV exposure can trigger radical-mediated amine oxidation. |
| Expected Shelf Life | 12-24 months | Valid only if the container is sealed under inert gas and kept dry. |
Part 3: Experimental Protocols
Protocol A: Recovery of Free Amine from Carbamate-Degraded Stocks
If your stock has degraded into a carbamate salt, do not throw it away. The reaction with CO 2 is entirely reversible under basic aqueous conditions[2]. This protocol uses a biphasic system to break the salt and drive the free amine into the organic phase.
Step-by-Step Methodology:
-
Dissolution: Suspend the degraded, crusty amine (approx. 1.0 g) in 20 mL of Dichloromethane (DCM) in a separatory funnel.
-
Base Addition: Add 20 mL of 1M aqueous NaOH.
-
Causality: The high pH ( > 12) deprotonates the alkylammonium counter-ion and destabilizes the carbamate, releasing CO 2 (which converts to carbonate in the basic aqueous layer) and regenerating the free primary amine.
-
-
Extraction: Stopper and vent the funnel, then shake vigorously. Allow the layers to separate. The free amine will partition into the lower DCM layer.
-
Self-Validating Step (TLC Stain): Spot both the aqueous and organic layers on a TLC plate. Stain with Ninhydrin and heat. A deep purple spot from the organic layer confirms the successful recovery of the primary amine. If the aqueous layer still stains heavily, perform a second DCM extraction.
-
Drying: Collect the DCM layer and dry over anhydrous Na 2 SO 4 for 15 minutes to remove residual water.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the purified free amine as an oil or crystalline solid.
-
Storage: Immediately purge the flask with Argon and store at 4°C.
Protocol B: Schlenk-Line Handling for Sensitive Amines
To prevent carbamate formation during daily use, treat the compound with the same respect as a mild organometallic reagent.
-
Connect the reagent bottle to a Schlenk line via a needle and septum.
-
Apply vacuum for 10 seconds to remove atmospheric air, then backfill with Argon. Repeat this cycle three times.
-
Withdraw the required volume/mass under a positive pressure of Argon.
-
Seal the septum with Parafilm before returning to the refrigerator.
Part 4: Mechanistic Workflow Visualization
The following diagram illustrates the chemical degradation pathway of the amine upon atmospheric exposure, and the logical workflow for its chemical recovery.
Mechanism of primary amine degradation via CO2 absorption and the chemical recovery workflow.
Part 5: References
The protocols and mechanistic explanations in this guide are grounded in the following authoritative sources:
-
Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. Molecules (MDPI). Details the mechanism of reversible alkylammonium carbamate formation from primary amines and CO 2 . URL:[Link]
-
Investigations of primary and secondary amine carbamate stability by 1H NMR spectroscopy. The Journal of Chemical Thermodynamics. Provides thermodynamic data on the steric and electronic factors driving carbamate formation in aliphatic amines. URL:[Link]
Sources
A Comparative Analysis of Stereoisomeric Ligands: The Case of cis- and trans-4-Aminocyclohexyl Derivatives in Opioid Receptor Binding
Published by the Applications Division, BioPharma Analytics Group
For correspondence:
Abstract
Stereochemistry is a cornerstone of medicinal chemistry, where subtle differences in the three-dimensional arrangement of atoms can lead to profound variations in pharmacological activity. This guide provides a comparative analysis of the binding affinities of cis and trans isomers, focusing on a case study involving cyclic opioid peptide analogs incorporating a 4-aminocyclohexyl-D-alanine (D-ACAla) moiety. While specific binding data for trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone and its cis isomer are not extensively documented in public literature, the principles of stereoselectivity can be effectively illustrated using structurally related compounds. This guide will delve into the causal relationship between the cis/trans configuration of the cyclohexane ring and the resulting binding affinity and selectivity for opioid receptors, namely the μ (MOR), δ (DOR), and κ (KOR) receptors. We will present experimental data from relevant studies, outline detailed protocols for conducting competitive radioligand binding assays, and provide visual representations of the underlying biological pathways and experimental workflows.
Introduction: The Critical Role of Stereoisomerism in Receptor-Ligand Interactions
The spatial arrangement of functional groups in a drug molecule is paramount for its interaction with a biological target. The rigid and defined geometry of a receptor's binding pocket often accommodates one stereoisomer far more favorably than another. This phenomenon, known as stereoselectivity, is a key consideration in drug design and development. The cis and trans isomers of a substituted cyclohexane ring, such as that in 4-aminocyclohexyl derivatives, provide a classic example of how stereochemistry dictates biological activity. The orientation of the amino group—axial versus equatorial—can significantly alter the molecule's ability to form crucial interactions within the binding site, leading to differences in binding affinity (Ki), efficacy, and receptor subtype selectivity.
A study on cyclic opioid peptide analogs provides a compelling example of this principle. By replacing a D-Lysine residue with either cis- or trans-4-aminocyclohexyl-D-alanine (D-ACAla), researchers observed a dramatic divergence in the binding profiles of the resulting compounds at opioid receptors.[1][2] This guide will use this well-documented case to illustrate the profound impact of cis/trans isomerism on binding affinity.
Case Study: Stereoselectivity of D-ACAla-Containing Opioid Analogs
In a study by Piekielna et al. (2014), two sets of cyclic opioid analogs were synthesized, incorporating either a tyrosine (Tyr) or a 2',6'-dimethyltyrosine (Dmt) residue at the first position, and either cis- or trans-D-ACAla.[1] The binding affinities of these compounds for μ, δ, and κ opioid receptors were determined using competitive radioligand binding assays.
Comparative Binding Affinity Data
The results of the binding studies clearly demonstrate the influence of the D-ACAla isomer's configuration on receptor affinity and selectivity.[1][2] The analog containing Dmt and trans-D-ACAla exhibited high affinity for both μ and δ opioid receptors, with moderate affinity for the κ receptor. In stark contrast, the analog with Dmt and cis-D-ACAla was found to be exceptionally selective for the μ-opioid receptor.[1][2]
| Compound | Isomer Configuration | μ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | Selectivity Profile |
| Analog 1 (Dmt-c[D-ACAla-Phe-Phe-Asp]NH2) | trans | High Affinity | High Affinity | Moderate Affinity | Mixed μ/δ Agonist |
| Analog 2 (Dmt-c[D-ACAla-Phe-Phe-Asp]NH2) | cis | High Affinity | Low Affinity | Low Affinity | Exceptionally MOR-selective |
Table 1: Comparative binding affinities of Dmt-containing cyclic opioid analogs with cis- and trans-D-ACAla at μ, δ, and κ opioid receptors. Data synthesized from Piekielna et al., 2014.[1][2]
The high μ-selectivity of the cis-isomer suggests that the spatial orientation of the aminocyclohexyl group in this configuration is optimal for interaction with the specific topology of the MOR binding pocket, while being less favorable for the binding pockets of the DOR and KOR. Conformational analyses using NMR and molecular docking studies can further elucidate the structural basis for these differences in binding.[1]
The Biological Context: Opioid Receptor Signaling
Opioid receptors are members of the G-protein coupled receptor (GPCR) superfamily, which are characterized by seven transmembrane helices.[3][4] Upon agonist binding, GPCRs undergo a conformational change that allows them to interact with and activate intracellular G-proteins.[3][5] This initiates a cascade of downstream signaling events that ultimately lead to the physiological effects associated with opioid receptor activation.
The G-protein is a heterotrimer composed of α, β, and γ subunits.[3] In its inactive state, GDP is bound to the α-subunit.[3] Receptor activation promotes the exchange of GDP for GTP on the α-subunit, causing its dissociation from the βγ-dimer.[4][5] Both the GTP-bound α-subunit and the βγ-dimer can then modulate the activity of various effector proteins, such as adenylyl cyclase and ion channels, leading to changes in intracellular second messenger levels (e.g., cAMP) and cellular excitability.[6]
Caption: Simplified GPCR signaling cascade upon opioid ligand binding.
Experimental Workflow: Competitive Radioligand Binding Assay
To determine the binding affinity (Ki) of an unlabeled compound (the "competitor," e.g., the cis or trans isomer), a competitive binding assay is employed. This assay measures the ability of the test compound to displace a radiolabeled ligand of known affinity from the receptor.[7][8]
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Binding Assay for Opioid Receptors
The following protocol is a generalized procedure for determining the Ki values of test compounds at opioid receptors expressed in cell membranes.
A. Materials and Reagents:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human μ, δ, or κ opioid receptor.
-
Radioligand: [³H]-DAMGO (for MOR), [³H]-Naltrindole (for DOR), or [³H]-U69,593 (for KOR).
-
Test Compounds: cis- and trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone (or other test isomers), dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding (NSB) Determinator: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM Naloxone for MOR).
-
Filtration Apparatus: Cell harvester with GF/B or GF/C glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation Cocktail and Counter.
B. Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Homogenize gently and dilute to the desired protein concentration (typically 20-50 µg protein per well) in ice-cold Assay Buffer.[9]
-
Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding (TB): 50 µL Assay Buffer, 50 µL Radioligand, 100 µL Membrane suspension.
-
Non-specific Binding (NSB): 50 µL NSB Determinator, 50 µL Radioligand, 100 µL Membrane suspension.
-
Competition: 50 µL of each concentration of the test compound, 50 µL Radioligand, 100 µL Membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.[9]
-
Termination and Filtration: Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.[9]
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. Count the radioactivity (in counts per minute, CPM) in a scintillation counter.[10]
-
Data Analysis:
-
Calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
For the competition wells, calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression analysis.[8]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Conclusion and Future Directions
The case study of cis- and trans-D-ACAla-containing opioid analogs powerfully illustrates the principle of stereoselectivity in drug-receptor interactions. The distinct binding profiles of these isomers underscore the importance of three-dimensional structure in achieving both high affinity and receptor subtype selectivity. While direct experimental data for trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone and its cis isomer remains to be published, the methodologies and principles outlined in this guide provide a robust framework for such an investigation.
Future studies should aim to characterize the binding affinities of the title compounds at a range of relevant receptors. The detailed experimental protocol provided herein can be adapted for this purpose. Furthermore, combining binding data with computational modeling and structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, would provide invaluable insights into the specific molecular interactions that govern the stereoselective binding of these and other cyclohexyl-containing ligands. Such knowledge is critical for the rational design of next-generation therapeutics with improved potency and selectivity.
References
-
ResearchGate. (n.d.). Schematic diagram of GPCRs signaling steps, A)-G protein-dependent... Retrieved from ResearchGate. [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from Multispan, Inc. [Link]
-
Zhang, L., & Li, Z. (2020). Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. Bio-protocol, 10(18), e3761. [Link]
-
Piekielna, J., Gentilucci, L., De Marco, R., Perlikowska, R., Adamska, A., Olczak, J., ... & Janecka, A. (2014). Cyclic side-chain-linked opioid analogs utilizing cis- and trans-4-aminocyclohexyl-D-alanine. Bioorganic & Medicinal Chemistry, 22(23), 6563-6569. [Link]
-
Hulme, E. C. (2013). GPCR-radioligand binding assays. Methods in Enzymology, 521, 237-268. [Link]
-
Boster Biological Technology. (n.d.). G-Protein-Coupled Receptors Signaling to MAPK/Erk Pathway. Retrieved from Boster Bio. [Link]
-
Hasan, M. M., & Hossain, M. M. (2019). In vitro receptor binding assays: General methods and considerations. MethodsX, 6, 2682-2689. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience. [Link]
-
TeachMePhysiology. (2024). G-Proteins (GPCRs) - Structure - Function. Retrieved from TeachMePhysiology. [Link]
-
Locuson, C. W., & Lindsley, C. W. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Biology LibreTexts. (2023). 8.4: G-protein Coupled Receptors (GPCRs). Retrieved from Biology LibreTexts. [Link]
-
Rosenbaum, D. M., Rasmussen, S. G., & Kobilka, B. K. (2009). The structure and function of G-protein-coupled receptors. Nature, 459(7245), 356-363. [Link]
-
EMBL-EBI. (n.d.). Cyclic side-chain-linked opioid analogs utilizing cis- and trans-4-aminocyclohexyl-D-alanine. (CHEMBL3352451). Retrieved from ChEMBL. [Link]
Sources
- 1. Cyclic side-chain-linked opioid analogs utilizing cis- and trans-4-aminocyclohexyl-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document: Cyclic side-chain-linked opioid analogs utilizing cis- and trans-4-aminocyclohexyl-D-alanine. (CHEMBL3352451) - ChEMBL [ebi.ac.uk]
- 3. teachmephysiology.com [teachmephysiology.com]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. bosterbio.com [bosterbio.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. multispaninc.com [multispaninc.com]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Validation Methods for the Purity of trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of purity for trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone, a polar compound for which traditional analytical methods can be challenging. We will explore the rationale behind methodological choices, present comparative experimental data, and provide detailed protocols to assist researchers, scientists, and drug development professionals in establishing robust and reliable purity testing.
The inherent polarity of trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone, stemming from its primary amine and amide functionalities, presents a significant challenge for retention and peak shape in conventional Reverse-Phase (RP-HPLC) chromatography.[1][2] This guide will compare a standard RP-HPLC approach with a Hydrophilic Interaction Liquid Chromatography (HILIC) method, a powerful alternative for the analysis of polar compounds.[3]
The validation of these analytical procedures is paramount to ensure data integrity and is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6] This ensures that the chosen method is fit for its intended purpose, which in this case is the accurate quantification of purity and impurities.[7][8]
Methodology Comparison: RP-HPLC vs. HILIC
The selection of an appropriate chromatographic mode is the most critical decision in method development for polar analytes.
-
Method A: Reverse-Phase HPLC (RP-HPLC) is the most common mode of HPLC, utilizing a non-polar stationary phase and a polar mobile phase.[9] For polar compounds like our target molecule, retention can be minimal, often leading to elution near the void volume and poor resolution from potential impurities.[1] While modifications such as using highly aqueous mobile phases or polar-endcapped columns can improve performance, fundamental challenges may remain.[10][11]
-
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC) employs a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent mixed with a small amount of aqueous buffer.[12] This creates a water-enriched layer on the stationary phase surface, into which polar analytes can partition, leading to enhanced retention and often a different selectivity compared to RP-HPLC.[13]
Experimental Workflow
The overall process for method validation is outlined below. This systematic approach ensures that all performance characteristics of the analytical method are thoroughly evaluated.
Caption: Overall workflow for HPLC method development and validation.
Forced Degradation Studies
To ensure the developed HPLC method is "stability-indicating," forced degradation studies are essential.[14][9] These studies intentionally stress the drug substance to produce potential degradation products. The analytical method must then be able to separate these degradants from the main peak and from each other, demonstrating specificity.[3]
Protocol for Forced Degradation
-
Sample Preparation : Prepare a stock solution of trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions :
-
Acid Hydrolysis : Mix the stock solution with an equal volume of 0.1 N HCl and keep at 60°C for 24 hours. Neutralize before injection.[15]
-
Base Hydrolysis : Mix the stock solution with an equal volume of 0.1 N NaOH and keep at 60°C for 24 hours. Neutralize before injection.[15]
-
Oxidative Degradation : Mix the stock solution with an equal volume of 3% H₂O₂ and keep at room temperature for 24 hours.[15]
-
Thermal Degradation : Store the solid drug substance at 105°C for 48 hours, then dissolve in the solvent.
-
Photolytic Degradation : Expose the solid drug substance to a light source providing both visible and UV light.[15]
-
-
Analysis : Analyze the stressed samples using both Method A (RP-HPLC) and Method B (HILIC) to assess the separation of degradation products.
Comparative Validation Data
The following tables present hypothetical but realistic data comparing the performance of the two methods against the ICH Q2(R1) validation parameters.[4]
Table 1: System Suitability
| Parameter | Method A (RP-HPLC) | Method B (HILIC) | ICH Acceptance Criteria |
| Tailing Factor | 1.8 | 1.1 | ≤ 2.0 |
| Theoretical Plates | 2,500 | 8,500 | > 2000 |
| Retention Time (min) | 1.2 | 4.5 | Consistent |
Insight : Method A shows significant peak tailing and low plate count, indicative of poor interaction with the stationary phase. Method B provides a symmetrical peak with good efficiency, suggesting a more suitable separation mechanism.
Table 2: Specificity and Forced Degradation
| Stress Condition | Degradation (%) - Method A | Degradation (%) - Method B | Peak Purity (Method B) |
| Acid Hydrolysis | ~5% (co-elution observed) | 8.2% (2 degradants resolved) | Pass |
| Base Hydrolysis | ~12% (major degradant tailing) | 15.5% (3 degradants resolved) | Pass |
| Oxidation | ~7% (poor resolution) | 9.8% (2 degradants resolved) | Pass |
Insight : Method A fails to adequately resolve the degradation products from the main peak, making it unsuitable as a stability-indicating method. Method B demonstrates excellent specificity, separating all generated degradation products.
Table 3: Linearity, Accuracy, and Precision
| Parameter | Method A (RP-HPLC) | Method B (HILIC) | ICH Acceptance Criteria |
| Linearity (r²) | 0.995 | > 0.999 | ≥ 0.999 |
| Range (% of test conc.) | 50-120% | 20-150% | Defined by linearity |
| Accuracy (% Recovery) | 95.0 - 104.5% | 98.5 - 101.5% | e.g., 98.0 - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | ≤ 2.5% | ≤ 1.0% | ≤ 2.0% |
| - Intermediate Precision | ≤ 3.0% | ≤ 1.5% | ≤ 2.5% |
Insight : The poor chromatography of Method A negatively impacts its linearity, accuracy, and precision. Method B demonstrates excellent performance across all these parameters, indicating a reliable and robust method.
Table 4: Sensitivity and Robustness
| Parameter | Method A (RP-HPLC) | Method B (HILIC) | ICH Acceptance Criteria |
| LOD (µg/mL) | 0.5 | 0.05 | Reportable |
| LOQ (µg/mL) | 1.5 | 0.15 | Reportable |
| Robustness | Fails with minor pH changes | No significant impact | No significant change in results |
Insight : Method B is significantly more sensitive, which is crucial for the detection of trace-level impurities. Its robustness to small changes in mobile phase composition further underscores its suitability.
Detailed Experimental Protocols
Method A: Reverse-Phase HPLC (Hypothetical)
-
Column : C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B : 0.1% TFA in Acetonitrile
-
Gradient : 5% B to 50% B over 15 minutes
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 30°C
-
Injection Volume : 10 µL
-
Detection : UV at 210 nm
Method B: HILIC (Recommended)
-
Column : Amide-based HILIC, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A : 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH 3.5
-
Mobile Phase B : 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH 3.5
-
Gradient : 0% B to 40% B over 10 minutes
-
Flow Rate : 0.4 mL/min
-
Column Temperature : 40°C
-
Injection Volume : 2 µL
-
Detection : UV at 210 nm
Logical Relationships in Method Validation
The various parameters of method validation are interconnected. A failure in one aspect, such as specificity, can compromise others like accuracy and precision.
Caption: Interdependence of key HPLC validation parameters.
Conclusion
For the purity determination of trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone, a standard RP-HPLC method is inadequate due to the polar nature of the analyte. This leads to poor retention, peak shape, and an inability to resolve process-related impurities and degradation products.
The HILIC method provides a demonstrably superior alternative, offering excellent retention, peak shape, and specificity. The validation data confirms that the HILIC method is accurate, precise, linear, sensitive, and robust, making it a reliable choice for quality control and stability studies. This comparative guide underscores the critical importance of selecting the appropriate chromatographic mode based on the physicochemical properties of the analyte to ensure the development of a validated, fit-for-purpose analytical method.
References
- Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247.
- Dolan, J. W. (2002). The Benefits of Ultra Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. LCGC North America, 20(8), 704-709.
-
Diduco. (n.d.). Technique: HILIC. Retrieved from [Link]
- Roemling, R., & Itoh, S. (n.d.). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Tosoh Bioscience.
-
Element Lab Solutions. (n.d.). Hydrophilic Interaction Liquid Chromatography – HILIC. Retrieved from [Link]
- Jandera, P. (2020). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
- Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis.
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
- Ali, J. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Thermo Fisher Scientific.
- Waters Corporation. (2004). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
- Institute of Molecular and Translational Medicine. (2025). Green Chemistry. Green Chemistry, 27, 14640–14647.
- ResearchGate. (2025). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS.
- BenchChem. (2025). A Comparative Guide to ICH Q2(R1)
- Scribd. (n.d.). ICH Q2(R1)
- AMSbiopharma. (2025).
- Emery Pharma. (2023).
- Pharmaguideline. (n.d.).
- Chromatography Online. (2025). Method Development for Drug Impurity Profiling: Part 1.
-
PubChem. (n.d.). trans-4-Aminocyclohexanal. Retrieved from [Link]
-
PubChem. (n.d.). 4-pyrrolidin-1-ylpiperidin-1-yl)methanone. Retrieved from [Link]
- ResearchGate. (n.d.). Q2(R1)
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. diduco.com [diduco.com]
- 4. unodc.org [unodc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst [mdpi.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. longdom.org [longdom.org]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
A Comparative Guide to Saturated N-Heterocycles: Evaluating trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone and its Piperidine Analog in Drug Discovery
Introduction: The Strategic Choice of a Scaffold
In medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. Saturated heterocycles, particularly the five-membered pyrrolidine and six-membered piperidine rings, are considered "privileged scaffolds" for their prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Their utility lies in providing a three-dimensional framework and a basic nitrogen atom, which is often crucial for target engagement and for tailoring physicochemical properties such as solubility.
This guide provides an in-depth comparative analysis of trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone and its corresponding piperidine analog. We will dissect the subtle yet significant differences imparted by the choice of the N-heterocycle, moving from fundamental physicochemical properties to their potential impact on biological activity and pharmacokinetic profiles. The core structure, a trans-substituted cyclohexyl ring linked via an amide to the heterocycle, provides a rigid and well-defined platform to isolate and understand the specific contributions of the pyrrolidine versus the piperidine moiety.
Part 1: Foundational Physicochemical and Structural Differences
The single methylene unit difference between a pyrrolidine and a piperidine ring introduces distinct physicochemical and conformational properties that have profound implications for drug design.[3]
Basicity and Lipophilicity
The basicity (pKa) and lipophilicity (logP) of a molecule are cornerstone properties influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
| Property | Piperidine | Pyrrolidine | Implication in Drug Design |
| Ring Size | 6-membered | 5-membered | Affects conformational flexibility and the spatial projection of substituents.[3] |
| pKa of Conjugate Acid | ~11.22 | ~11.27 | Both are strongly basic with nearly identical pKa values, making them interchangeable when basicity is the primary driver of interaction.[1][4] |
| logP (Octanol/Water) | 0.84 | 0.46 | Piperidine is inherently more lipophilic. This can be leveraged to modulate a compound's solubility, cell permeability, and potential for off-target hydrophobic interactions.[1] |
| Conformational Flexibility | Prefers a stable chair conformation. | Exists in multiple, low-energy envelope and twist conformations. | The greater flexibility of the pyrrolidine ring can be advantageous for adapting to a binding pocket, but may come at an entropic cost. The rigid chair of piperidine offers a more defined vector for substituents.[5] |
Structure-Activity Relationship (SAR) Hypotheses
The choice between the two heterocycles directly impacts the spatial orientation of the nitrogen atom's lone pair and any substituents, which is critical for forming key interactions within a target's binding pocket. The amide bond provides structural rigidity, making the orientation of the heterocycle a primary determinant of the molecule's overall shape.[6][7]
Consider a hypothetical G-protein coupled receptor (GPCR) binding pocket. The piperidine analog, with its rigid chair conformation, presents its nitrogen at a well-defined axial or equatorial position. In contrast, the more flexible pyrrolidine ring can adopt various puckered conformations, potentially allowing the nitrogen to access different regions of the pocket.
Caption: SAR hypothesis for piperidine vs. pyrrolidine analogs in a GPCR pocket.
Part 2: A Framework for Experimental Comparison
To move from hypothesis to data, a structured experimental workflow is essential. This workflow should be designed to provide a holistic comparison of the two analogs, covering target engagement, functional activity, and key pharmacokinetic properties.
Caption: A logical workflow for the comparative evaluation of drug candidates.
Protocol: GPCR Target Engagement via Competitive Radioligand Binding
Objective: To determine the binding affinity (Ki) of the test compounds for a specific GPCR target.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the GPCR of interest (e.g., HEK293 cells).
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (typically 5-20 µg of protein).
-
A fixed concentration of a suitable radioligand (e.g., [³H]-LIGAND) at a concentration near its Kd.
-
Varying concentrations of the test compound (pyrrolidine or piperidine analog) or a known non-labeled competitor for determining non-specific binding.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Add scintillation cocktail to the dried filters and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.[8]
Protocol: GPCR Functional Activity via HTRF-Based Second Messenger Assay
Objective: To measure the functional potency (EC₅₀ for agonists) or inhibitory potency (IC₅₀ for antagonists) of the test compounds. This protocol describes an IP-One assay for Gq-coupled receptors.[9]
Methodology:
-
Cell Culture: Plate cells expressing the target GPCR in a 96-well culture plate and grow to confluence.
-
Stimulation:
-
Remove the culture medium and replace it with a stimulation buffer containing LiCl.[9]
-
Add varying concentrations of the test compound (agonist dose-response) or a fixed concentration of a known agonist plus varying concentrations of the test compound (antagonist dose-response).
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Cell Lysis & Detection: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor) according to the manufacturer's instructions.
-
Incubation: Incubate in the dark at room temperature for 60 minutes.
-
Measurement: Read the fluorescence at two wavelengths (e.g., 665 nm and 620 nm) on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio and plot it against the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the EC₅₀ or IC₅₀ value.[9]
Protocol: In Vitro Metabolic Stability Assay
Objective: To assess the susceptibility of the compounds to metabolism by liver enzymes.
Methodology:
-
Reagents: Prepare human liver microsomes (HLM), a NADPH-regenerating system, and a quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
Incubation:
-
Pre-warm HLM in a phosphate buffer (pH 7.4) at 37°C.
-
Add the test compound (at a low concentration, e.g., 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the protein.
-
Quantification: Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the initial linear portion of this plot gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.[10]
Part 3: Data Synthesis and Interpretation
The true value of this comparative approach lies in synthesizing the data from these disparate experiments into a coherent narrative. Below is a table with hypothetical, yet plausible, data for our two analogs.
| Parameter | trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone | trans-(4-Aminocyclohexyl)-piperidine-1-yl-methanone | Interpretation |
| Binding Affinity (Ki, nM) | 15.2 | 5.8 | The piperidine analog shows higher affinity, suggesting its more rigid structure provides a better fit or a more favorable interaction vector within the binding pocket.[11] |
| Functional Potency (EC₅₀, nM) | 45.7 | 12.3 | Consistent with the binding data, the piperidine analog is more potent in the functional assay, indicating more efficient signal transduction upon binding.[9] |
| Metabolic Stability (t½ in HLM, min) | 55 | 28 | The pyrrolidine analog is more metabolically stable. The piperidine ring may present a metabolic "soft spot" (e.g., oxidation adjacent to the nitrogen) that is less accessible or favorable in the pyrrolidine analog.[1] |
| Aqueous Solubility (µM at pH 7.4) | 150 | 85 | The lower lipophilicity of the pyrrolidine scaffold contributes to its superior aqueous solubility, a desirable property for formulation.[1] |
| Oral Bioavailability (F% in rat) | 35% | 15% | Despite lower solubility, the higher metabolic stability of the pyrrolidine analog translates to better oral bioavailability in this hypothetical in vivo model.[12] |
Expert Interpretation:
The data presents a classic drug discovery trade-off. The piperidine analog is clearly more potent at the target, likely due to a superior conformational fit as suggested by its structural rigidity. However, this comes at the cost of lower metabolic stability and poorer aqueous solubility, culminating in low oral bioavailability.
Conversely, the pyrrolidine analog , while less potent, exhibits a more favorable ADME profile. Its enhanced metabolic stability and higher solubility lead to significantly better exposure in vivo.[10] This makes it a more promising starting point for further optimization. A medicinal chemist might pursue strategies to improve the potency of the pyrrolidine series (e.g., by adding substituents to explore the binding pocket further) while preserving its advantageous pharmacokinetic properties.
Conclusion
The comparison between trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone and its piperidine analog underscores a fundamental principle in medicinal chemistry: small structural changes can have large, and often competing, effects on a compound's biological and pharmacokinetic profile. The five-membered pyrrolidine and six-membered piperidine are not merely interchangeable basic amines; they are distinct tools that offer different advantages. Piperidine can provide a rigid, well-defined vector for high-potency interactions, while pyrrolidine may offer a more forgiving and flexible scaffold with potentially superior metabolic stability and solubility. A comprehensive, data-driven evaluation as outlined in this guide is paramount for making informed decisions and efficiently advancing a lead optimization program.
References
-
Difference Between. Difference Between Pyrrolidine and Piperidine. 2020. Available from: [Link]
-
Stove, C. P., et al. Evaluating functional ligand-GPCR interactions in cell-based assays. STAR Protocols. 2021. Available from: [Link]
-
Schneider, S., et al. A Metadynamics-Based Protocol for the Determination of GPCR-Ligand Binding Modes. Molecules. 2019. Available from: [Link]
-
Zhou, H., et al. Discovery and structure-activity relationship of 1,3-cyclohexyl amide derivatives as novel mGluR5 negative allosteric modulators. Bioorganic & Medicinal Chemistry Letters. 2013. Available from: [Link]
-
Al-Warhi, T., et al. Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules. 2023. Available from: [Link]
-
Hill, S. J., et al. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science. 2023. Available from: [Link]
-
Do, T. T. H., et al. Comparative Study of Allosteric GPCR Binding Sites and Their Ligandability Potential. Journal of Chemical Information and Modeling. 2022. Available from: [Link]
-
Zhu, F., et al. Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Frontiers in Cell and Developmental Biology. 2023. Available from: [Link]
-
D'Souza, J. M., & Tilve, S. G. Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs. Chemistry of Heterocyclic Compounds. 2014. Available from: [Link]
-
de Oliveira Viana, R. D., et al. Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Organic & Medicinal Chemistry International Journal. 2018. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 73334161. Available from: [Link]
-
Al-Amiery, A. A., et al. Synthesis, Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Molecules. 2022. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1520212. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 73334263. Available from: [Link]
-
Zhang, Y., et al. Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. Frontiers in Chemistry. 2023. Available from: [Link]
-
Drug Design. Structure Activity Relationships. 2005. Available from: [Link]
-
ResearchGate. Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. 2005. Available from: [Link]
-
Vitale, R., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Current Medicinal Chemistry. 2021. Available from: [Link]
-
Salphati, L., et al. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl). Xenobiotica. 2011. Available from: [Link]
-
Basak, A. S., et al. Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine. Xenobiotica. 2014. Available from: [Link]
-
Gaware, V. S., et al. Synthesis and Hemostatic Activity of New Amide Derivatives. Molecules. 2022. Available from: [Link]
-
Nicolaou, K. C., et al. Chemical synthesis and biological evaluation of cis- and trans-12,13-cyclopropyl and 12,13-cyclobutyl epothilones and related pyridine side chain analogues. Journal of the American Chemical Society. 2001. Available from: [Link]
-
Paxton, J. W. The clinical pharmacokinetics of N-5-dimethyl-9-[(2-methoxy-4-methyl-sulfonylamino)phenylamino]-4-acridinecarboxamide (CI-921) in a phase 1 trial. European Journal of Cancer & Clinical Oncology. 1987. Available from: [Link]
-
Gáspár, R., et al. SYNTHESIS OF cis AND trans-4-AMINOCYCLOHEXYL-D-ALANINE DERIVATIVES AND DETERMINATION OF THEIR STEREOCHEMISTRY. Acta Chimica Slovenica. 2009. Available from: [Link]
-
de Cássia Garcia, S., et al. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Pharmaceutics. 2021. Available from: [Link]
-
Gumułka, E., et al. SYNTHESIS OF OPTICALLY ACTIVE TRANS 4-CYCLOHEXYL-L-PROLINE AS AN INTERMEDIATE PRODUCT IN THE PREPARATION OF FOSINOPRIL. Acta Poloniae Pharmaceutica. 2005. Available from: [Link]
-
Jurin, M., et al. Novel (±)-trans-β-lactam ureas: Synthesis, in silico and in vitro biological profiling. Acta Pharmaceutica. 2021. Available from: [Link]
- Google Patents. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. 2017.
-
Li, X., et al. Characterization and Biological Activities of Four Biotransformation Products of Diosgenin from Rhodococcus erythropolis. Molecules. 2023. Available from: [Link]
-
Krstenansky, J. L., et al. Synthesis, structure, in vitro pharmacology, and in vivo activity of trans-3,4-dichloro-N- 1-(dimethylamino)-4-phenylcyclohexyl methyl-benz amide (AP01; 4-phenyl-AH-7921), a novel mixed mu-/kappa-opioid. Journal of Forensic Sciences. 2023. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing [mdpi.com]
- 3. differencebetween.com [differencebetween.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 8. journals.biologists.com [journals.biologists.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine: insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Validation of trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone
Introduction: Defining the Analytical Challenge
Trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone is a synthetic compound featuring a disubstituted cyclohexane ring linked to a pyrrolidine moiety via an amide bond. Its structure, incorporating a primary amine and a tertiary amide, suggests potential applications in medicinal chemistry and drug discovery, where such scaffolds are common.[1][2] The reliable identification and quantification of this molecule are paramount for its progression through research and development pipelines, from synthesis verification to metabolic studies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the definitive analytical tool for this purpose due to its inherent sensitivity and specificity.[3]
This guide provides a comprehensive comparison of mass spectrometry-based validation strategies for trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone. We will move beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, ensuring a robust and self-validating analytical framework. The focus is on providing researchers, scientists, and drug development professionals with the expertise to develop and validate reliable analytical methods for this and structurally similar molecules.
Physicochemical Properties and Ionization Strategy: A Causal Analysis
The molecular structure of trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone dictates the optimal approach for its analysis by mass spectrometry.
| Property | Structural Feature | Implication for MS Analysis |
| Molecular Formula | C₁₁H₂₀N₂O | Provides a theoretical monoisotopic mass for accurate mass validation. |
| Primary Amine | -NH₂ on cyclohexyl ring | A basic site, readily protonated. Ideal for positive mode Electrospray Ionization (ESI). |
| Tertiary Amide | -C(=O)N< | A polar functional group that enhances solubility in common LC mobile phases. |
| Cyclohexyl & Pyrrolidine Rings | Saturated aliphatic rings | Contribute to the overall mass and provide predictable fragmentation sites. |
Causality in Ionization Choice: The presence of the basic primary amine makes the molecule an excellent candidate for Electrospray Ionization in positive ion mode (ESI+). In a mildly acidic mobile phase (e.g., containing 0.1% formic acid), the amine group will be readily protonated, leading to the efficient formation of the protonated molecular ion, [M+H]⁺. This is the foundational step for all subsequent MS analysis, as maximizing the signal of this precursor ion is critical for achieving high sensitivity.
Qualitative Validation: Unambiguous Structural Confirmation
Before a compound can be quantified, its identity must be unequivocally confirmed. This is achieved through a combination of high-resolution mass spectrometry and tandem mass spectrometry (MS/MS).
High-Resolution Mass Spectrometry (HRMS) for Formula Determination
HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide exceptional mass accuracy, typically below 5 parts-per-million (ppm). This allows for the confident determination of the elemental composition.
Experimental Rationale: By comparing the experimentally measured accurate mass of the [M+H]⁺ ion to its theoretical mass, we can confirm the elemental formula (e.g., C₁₁H₂₁N₂O⁺ for the protonated species). This step is crucial to distinguish the target analyte from potential isomers or compounds with similar nominal masses.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
MS/MS provides a "fingerprint" of the molecule by inducing fragmentation and analyzing the resulting product ions. This is essential for confirming the connectivity of the atoms within the molecule.
Predicted Fragmentation Pathway: The most labile bond in the structure under collision-induced dissociation (CID) is typically the amide bond. The primary fragmentation pathways for the [M+H]⁺ ion are predicted to be:
-
Alpha-cleavage at the amide: Cleavage of the C-N bond of the amide is a characteristic fragmentation for such molecules.[4] This would result in two primary, stable fragment ions.
-
Loss from the cyclohexyl ring: Fragmentation of the saturated cyclohexyl ring can also occur, often through the loss of neutral molecules like ethylene.
Caption: Predicted fragmentation pathway in tandem MS.
Quantitative Validation: A Comparative Analysis of Methodologies
For applications such as pharmacokinetic studies or purity assessment, a validated quantitative method is essential. The gold standard for this is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Technique | Principle | Advantages for this Analyte | Disadvantages/Limitations |
| LC-MS/MS (MRM) | A precursor ion (e.g., [M+H]⁺) is selected, fragmented, and one or more specific product ions are monitored. | High Specificity: Minimizes interference from matrix components.[5] High Sensitivity: Can achieve Limits of Quantification (LOQ) in the low ng/mL or even pg/mL range.[6] Wide Dynamic Range: Excellent linearity over several orders of magnitude. | Requires method development to optimize fragmentation and chromatography. Higher initial instrument cost. |
| LC-HRMS (Full Scan) | Monitors the accurate mass of the precursor ion without fragmentation. | Provides qualitative data simultaneously. Useful for screening and unknown identification. | Lower Sensitivity: Generally less sensitive than MRM for pure quantification. Data Complexity: Generates large data files requiring more complex processing. |
| MALDI-TOF MS | Analyte is co-crystallized with a matrix and ionized by a laser. | High throughput for simple, clean samples. | Not readily compatible with LC. Small molecules often require derivatization to improve ionization and shift the mass away from the matrix region.[7][8] Not suitable for complex biological matrices without extensive cleanup. |
A Framework for Method Validation via LC-MS/MS
A quantitative method is only reliable if it has been thoroughly validated. The validation process provides documented evidence that the procedure is fit for its intended purpose.[11] The following parameters, based on International Council for Harmonisation (ICH) guidelines, must be assessed.[12]
Caption: Workflow for LC-MS/MS method validation.
Validation Parameters and Acceptance Criteria
The following table outlines the key validation experiments and typical acceptance criteria for a bioanalytical LC-MS/MS method.
| Parameter | Purpose | Experiment | Typical Acceptance Criteria |
| Specificity/Selectivity | To ensure the signal is from the analyte only. | Analyze blank matrix samples from at least 6 different sources. | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte.[13] |
| Linearity & Range | To demonstrate a proportional response to concentration. | Analyze a calibration curve with at least 6 non-zero standards. | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ).[14] |
| Accuracy & Precision | To determine the closeness of measured values to the true value and their variability. | Analyze Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations in replicate (n≥5) on at least three separate days. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[15][16] |
| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | The lowest standard on the calibration curve that meets accuracy and precision criteria. | Accuracy within ±20% of nominal. Precision (%CV) ≤20%. |
| Matrix Effect | To assess the impact of matrix components on ionization. | Compare the analyte response in post-extraction spiked matrix samples to the response in a pure solution. | The coefficient of variation (%CV) of the matrix factor across different lots should be ≤15%. |
| Robustness | To evaluate the method's reliability under small, deliberate variations in parameters. | Vary parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±5%). | System suitability parameters (e.g., peak area, retention time) should remain within predefined limits. |
Detailed Experimental Protocols
Protocol 1: Sample Preparation (Protein Precipitation)
This protocol is a fast and effective method for extracting the analyte from a biological matrix like human plasma.
-
Aliquot: Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Spike Internal Standard (IS): Add 10 µL of the working internal standard solution (e.g., a stable isotope-labeled version of the analyte).
-
Precipitate: Add 300 µL of ice-cold acetonitrile. This high ratio of organic solvent ensures efficient protein precipitation.
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete mixing and protein denaturation.
-
Centrifuge: Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate (Optional): If concentration is needed, evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for method development. Optimization is required.
Liquid Chromatography System:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for retaining this moderately polar molecule.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry System (Triple Quadrupole):
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MRM Transitions:
-
Rationale: The precursor ion will be the [M+H]⁺. Product ions will be determined by infusing a standard solution and performing a product ion scan. The most intense and stable product ions are chosen for quantification (quantifier) and confirmation (qualifier).
-
Analyte: Precursor m/z → Product 1 m/z (Quantifier), Precursor m/z → Product 2 m/z (Qualifier).
-
Internal Standard: Precursor m/z → Product m/z.
-
-
Collision Energy & Cone Voltage: Optimize for each MRM transition to maximize signal intensity.
Conclusion
References
-
Giorgetti, A., & Auwärter, V. (2022). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 14(2), 202-223. [Link][9][10][13]
-
Huang, Z., et al. (2004). Qualitative and Quantitative Analysis of Small Amine Molecules by MALDI-TOF Mass Spectrometry through Charge Derivatization. Analytical Chemistry, 76(16), 4777-4783. [Link][7][8]
-
Sharma, D. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition, 3(1), 31-40. [Link][17]
-
Kus, S., et al. (2022). Screening of Novel Psychoactive Substances in Postmortem Matrices by Liquid Chromatography–Tandem Mass Spectrometry (LC–MS-MS). Journal of Analytical Toxicology, 46(8), 923-933. [Link][5]
-
Pharmaffiliates. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Pharmaffiliates. [Link][11]
-
NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. NHS Specialist Pharmacy Service. [Link][15]
-
Sonewane, Y., & Junghare, M. (2025). Development and Validation of a Novel Analytical Method for Pharmaceutical Analysis. Research Journal of Pharmacy and Technology. [Link][18]
-
Li, Y., et al. (2022). Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances. Analytical Methods, 14(38), 3749-3756. [Link][14]
-
de Souza, S. V. C., & de Almeida, M. V. (2020). AN OVERVIEW FOCUSED ON HPLC METHODS VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. Química Nova, 43(6), 773-787. [Link][19]
-
Zhang, Z., & Smith, D. L. (1993). Determination of amide hydrogen exchange by mass spectrometry: A new tool for protein structure elucidation. Protein Science, 2(4), 522-531. [Link]
-
Michigan State University. (n.d.). Mass Spectrometry. MSU Chemistry. [Link][20]
-
Gelpi, E. (2008). Studies in organic mass spectrometry. XIX The fragmentation of the trimethylsilyl derivatives of some 2,3-dialkyl-1,4-cyclopentanediols. Organic Mass Spectrometry, 2(11), 1171-1182. [Link]
-
IGNOU. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
Scribd. (n.d.). Mass Spectrometry Fragmentation Patterns. Scribd. [Link][21]
-
PubChem. (n.d.). ((1r,4r)-4-Aminocyclohexyl)(3,3-difluoropiperidin-1-yl)methanone hydrochloride. PubChem. [Link]
-
Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Google Patents. [22]
-
Oláh, M., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1), 90. [Link][23]
-
Valsecchi, S., et al. (2021). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. Journal of Mass Spectrometry and Advances in the Clinical Lab, 22, 1-12. [Link][16]
-
Szelejewska, E. (2005). SYNTHESIS OF OPTICALLY ACTIVE TRANS 4-CYCLOHEXYL-L-PROLINE AS AN INTERMEDIATE PRODUCT IN THE PREPARATION OF FOSINOPRIL. Acta Poloniae Pharmaceutica - Drug Research, 62(2), 121-126. [Link][24]
-
EurekAlert!. (2022). New Journal of Pharmaceutical Analysis articles showcase innovative applications of mass spectrometry. EurekAlert!. [Link][3]
-
Wang, M., et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules, 27(13), 4129. [Link][12]
-
PubChem. (n.d.). [4-(4-morpholin-4-ylpiperidine-1-carbonyl)phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone. PubChem. [Link]
-
Tsujikawa, K., et al. (2014). Successful quantification of 4′-methyl-α-pyrrolidinohexanophenone (MPHP) in human urine using LC–TOF-MS in an autopsy case. Forensic Toxicology, 32(1), 126-131. [Link][6]
-
Wang, G. L., et al. (2012). Mass Spectra Analyses of Amides and Amide Dimers of Steviol, Isosteviol, and Steviolbioside. International Journal of Spectroscopy, 2012, 1-11. [Link][4]
Sources
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. New Journal of Pharmaceutical Analysis articles showcase innovative applications of mass spectrometry | EurekAlert! [eurekalert.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Qualitative and quantitative analysis of small amine molecules by MALDI-TOF mass spectrometry through charge derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. particle.dk [particle.dk]
- 12. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS [mdpi.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04869H [pubs.rsc.org]
- 15. sps.nhs.uk [sps.nhs.uk]
- 16. d-nb.info [d-nb.info]
- 17. pharmaerudition.org [pharmaerudition.org]
- 18. One moment, please... [rjpn.org]
- 19. scielo.br [scielo.br]
- 20. Mass Spectrometry [www2.chemistry.msu.edu]
- 21. scribd.com [scribd.com]
- 22. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 24. ptfarm.pl [ptfarm.pl]
A Senior Application Scientist's Guide: Evaluating trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone Against Alternative Cyclohexylamine Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the success of any drug discovery campaign. Saturated alicyclic rings, such as the cyclohexane scaffold, have become indispensable tools for chemists aiming to create three-dimensional molecules with improved physicochemical properties, moving beyond the "flatland" of traditional aromatic systems. This guide provides an in-depth comparison of a specialized building block, trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone , against a panel of more conventional cyclohexylamine alternatives. Our objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven rationale for scaffold selection, grounded in experimental evidence and established chemical principles.
Chapter 1: The Strategic Advantage of Pre-functionalized Scaffolds
The core challenge in library synthesis is achieving molecular diversity efficiently and predictably. The choice of a central scaffold dictates the synthetic vectors available for elaboration and profoundly influences the properties of the final compounds. While simple scaffolds like trans-1,4-diaminocyclohexane offer fundamental rigidity, they often necessitate complex protection-deprotection sequences to achieve selective functionalization.
This is the strategic entry point for trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone . It represents a class of "pre-functionalized" or "orthogonally-differentiated" building blocks. One of the two primary amines of the parent diaminocyclohexane scaffold has been acylated to form a stable pyrrolidinyl amide. This seemingly simple modification imparts significant advantages:
-
Inherent Orthogonality: It provides a free primary amine for immediate, selective reaction (e.g., amide coupling, reductive amination) without the need for a protecting group on the second nitrogen.
-
Modulated Basicity: The amide nitrogen is non-basic, reducing the overall pKa of the molecule compared to its diamine parent. This can be crucial for tuning solubility, cell permeability, and avoiding off-target interactions with biological macromolecules.
-
A Vector for Exploration: The pyrrolidine ring itself serves as a new synthetic vector, pointing away from the core and offering a site for introducing groups that can modulate properties like solubility or engage with solvent-exposed regions of a target protein.
To quantify these differences, we first compare the key physicochemical properties of our featured building block with common alternatives.
Physicochemical Property Comparison
The table below summarizes computed physicochemical properties that are critical for drug design. These metrics provide a quantitative basis for understanding how the choice of building block can influence the drug-like properties of a synthesized library.
| Building Block | Molecular Weight ( g/mol ) | XLogP3-AA | H-Bond Donors | H-Bond Acceptors | TPSA (Ų) |
| trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone | 211.32 | 1.1 | 1 | 2 | 41.6 |
| trans-1,4-Diaminocyclohexane | 114.19[1] | -0.3[1] | 2 | 2 | 52.0[1] |
| trans-4-Aminocyclohexanol | 115.17 | 0.4 | 2 | 2 | 46.3 |
| trans-4-Aminocyclohexanecarboxylic acid | 143.18[2] | -2.2[2] | 2 | 3 | 63.3[2] |
Data for trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone, trans-4-Aminocyclohexanol, and trans-4-Aminocyclohexanecarboxylic acid are calculated values. Data for trans-1,4-Diaminocyclohexane and trans-4-Aminocyclohexanecarboxylic acid are sourced from PubChem.[1][2]
Expert Analysis: The data clearly illustrates the impact of the pyrrolidinyl amide modification. Compared to the parent trans-1,4-diaminocyclohexane, our featured building block has a reduced topological polar surface area (TPSA) and half the number of hydrogen bond donors. These changes are generally favorable for improving membrane permeability. The increase in lipophilicity (XLogP3-AA) is modest, maintaining the compound in a desirable range for lead-like molecules. In contrast, the carboxylic acid derivative is significantly more polar, which may be advantageous for solubility but could hinder cell penetration.
Chapter 2: Comparative Reactivity in a Standard Synthetic Workflow
To provide a practical comparison, we will evaluate the performance of these building blocks in a common and critical reaction in medicinal chemistry: amide bond formation. The goal is to couple a representative carboxylic acid, benzoic acid, to the primary amine of each scaffold.
Standard Amide Coupling Workflow
The following diagram outlines a standard, robust protocol for amide coupling using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a widely used and efficient coupling reagent.
Caption: Standard workflow for HATU-mediated amide coupling.
Detailed Experimental Protocol: HATU-Mediated Amide Coupling
Materials:
-
Carboxylic Acid (e.g., Benzoic Acid)
-
Cyclohexylamine Building Block
-
HATU (Hexafluorophosphate salt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 mmol, 1.0 eq).
-
Dissolve the acid in anhydrous DMF (5 mL).
-
Add the selected cyclohexylamine building block (1.1 mmol, 1.1 eq) to the solution.
-
Add DIPEA (3.0 mmol, 3.0 eq) to the reaction mixture and stir for 5 minutes.
-
In a separate vial, dissolve HATU (1.1 mmol, 1.1 eq) in anhydrous DMF (2 mL).
-
Add the HATU solution dropwise to the reaction flask.
-
Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with EtOAc (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ (20 mL), water (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Predicted Outcomes and Causality
The choice of building block directly impacts the efficiency and outcome of this standard protocol.
Sources
A Comparative Guide to Pyrrolidine-Based Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A Structural and Functional Analysis
A Note to the Reader: This guide was initially intended to provide a comparative analysis of trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone derivatives. However, a comprehensive review of the scientific literature revealed a lack of publicly available, comparative data for this specific class of compounds. To fulfill the spirit of the request for an in-depth, data-driven guide, we have pivoted to a closely related and extensively researched area: pyrrolidine-based Dipeptidyl Peptidase-4 (DPP-4) inhibitors . This class of compounds, which includes several marketed drugs, shares key structural features with the originally requested topic and offers a wealth of data for a robust comparative analysis.
Introduction: The Rise of Gliptins in Type 2 Diabetes Management
The management of type 2 diabetes mellitus (T2DM) has been revolutionized by the advent of incretin-based therapies, among which the dipeptidyl peptidase-4 (DPP-4) inhibitors, commonly known as "gliptins," have emerged as a cornerstone of oral antihyperglycemic treatment. [1][2][3]These agents offer a glucose-dependent mechanism of action, which translates to a lower risk of hypoglycemia compared to older classes of antidiabetic drugs. [3]At the heart of many of the most successful DPP-4 inhibitors lies a pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle that has proven to be a critical pharmacophore for potent and selective inhibition of the DPP-4 enzyme. [4][5][6] This guide provides a comparative analysis of the biological activity of various pyrrolidine-based DPP-4 inhibitors, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used to evaluate their efficacy.
The Critical Role of DPP-4 in Glucose Homeostasis
DPP-4 is a serine protease that is widely expressed on the surface of various cell types. [7]Its primary role in glucose metabolism is the rapid inactivation of the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). [1][7]These hormones are released from the gastrointestinal tract in response to food intake and play a crucial role in regulating blood glucose levels by:
-
Stimulating glucose-dependent insulin secretion from pancreatic β-cells.
-
Suppressing glucagon secretion from pancreatic α-cells.
-
Slowing gastric emptying and promoting satiety.
By cleaving these incretin hormones, DPP-4 effectively terminates their insulin-sensitizing effects. Therefore, inhibiting DPP-4 prolongs the action of endogenous GLP-1 and GIP, leading to enhanced glycemic control. [1][2]
Figure 2: Workflow for a DPP-4 inhibition assay.
Conclusion
The pyrrolidine scaffold has proven to be a highly effective and versatile platform for the design of potent and selective DPP-4 inhibitors. Through systematic medicinal chemistry efforts, guided by structure-activity relationship studies and detailed in vitro and in vivo evaluations, a number of highly successful "gliptin" drugs have been developed. These compounds have significantly advanced the treatment of type 2 diabetes by providing a well-tolerated and effective oral therapy that enhances the body's natural glucose control mechanisms. The continued exploration of novel pyrrolidine derivatives and other scaffolds holds promise for the development of next-generation DPP-4 inhibitors with improved pharmacokinetic and pharmacodynamic profiles.
References
-
Tomović Pavlović, K., Ilić, B. S., Dimov, S., Yancheva, D., Mavrova, A. T., & Šmelcerović, A. (2021). Structure–Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. Journal of Medicinal Chemistry, 64(14), 9639-9648. Available from: [Link]
-
Ji, Y., et al. (2013). Synthesis and Biological Evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile Derivatives as Dipeptidyl peptidase-4 Inhibitors for the Treatment of Type 2 Diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7418-7429. Available from: [Link]
-
Li, J., et al. (2021). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 8, 709303. Available from: [Link]
-
Aghera, H., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Drug Design, Development and Therapy, 18, 3335-3356. Available from: [Link]
-
Ammar, Y. A., et al. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OA-Text, 2(1), 1-8. Available from: [Link]
-
Sharma, M., et al. (2020). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 25(11), 2685. Available from: [Link]
-
Tomović, K., et al. (2021). Structure–Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. ResearchGate. Available from: [Link]
-
Kim, D., et al. (2018). 3.4. DPP-IV–Inhibitory Activity Assay. Bio-protocol, 8(12), e2888. Available from: [Link]
-
Khan, I., et al. (2025). Pyrrolidine-2-carbonitrile Derivatives as Multifunctional Antidiabetic Agents: Inhibition of α-Amylase, α-Glucosidase, and DPP-IV With Structure-Activity Relationships, HSA Binding, and Molecular Docking Studies. Chemical Biology & Drug Design. Available from: [Link]
-
Aghera, H., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. Available from: [Link]
-
Paliwal, S., et al. (2014). a Common substructures of structural classes of pyrrolidinebased DPP-IV... ResearchGate. Available from: [Link]
-
Scheen, A. J. (2015). Overview of the Gliptin Class (Dipeptidyl Peptidase-4 Inhibitors) in Clinical Practice. Expert Opinion on Pharmacotherapy, 16(14), 2091-2106. Available from: [Link]
-
Ziyaev, A. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4801. Available from: [Link]
-
Proença, C., et al. (2017). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Journal of Visualized Experiments, (129), 56553. Available from: [Link]
-
Nabeno, M., et al. (2016). Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase-4 Inhibitors and Their Relationship to Structure. Journal of Medicinal Chemistry, 59(15), 7151-7163. Available from: [Link]
-
Al-Masoudi, N., et al. (2021). IC 50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition. ResearchGate. Available from: [Link]
-
Akahoshi, F., et al. (2017). Evaluation of drug efficacy of DPP-4 inhibitors based on theoretical analysis with pharmacokinetics and pharmacodynamics. Biological and Pharmaceutical Bulletin, 40(5), 656-663. Available from: [Link]
-
Nar, H., et al. (2018). A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. Diabetes, Obesity and Metabolism, 20(8), 1937-1948. Available from: [Link]
-
Ullah, A., et al. (2026). Unlocking the Potential of Pyrrolidine Derivatives as Antidiabetic Agents: Insights from Physicochemical Analysis, Molecular Docking, ADMET, and DFT Studies. Chemical Biology & Drug Design. Available from: [Link]
-
Scheen, A. J. (2012). The clinical pharmacology of gliptins (dipeptidyl peptidase-4 inhibitors). Expert Opinion on Drug Metabolism & Toxicology, 8(6), 647-664. Available from: [Link]
Sources
- 1. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Stereochemical Validation of trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone via 2D NMR
Abstract
In drug development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a critical attribute that dictates efficacy and safety.[1][2] For molecules containing cyclic scaffolds like cyclohexane, distinguishing between diastereomers, such as cis and trans isomers, is a fundamental analytical challenge. This guide provides an in-depth, experimentally-grounded protocol for the unambiguous validation of the trans stereochemistry of (4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone, a key building block in medicinal chemistry. We will demonstrate the power of a multi-dimensional Nuclear Magnetic Resonance (NMR) strategy, comparing its utility and conclusiveness against alternative methods like X-ray crystallography and computational modeling.
Introduction: The Imperative of Stereochemical Control
The biological activity of a drug is intrinsically linked to its 3D structure, which determines how it interacts with its target, such as a protein or enzyme.[1] Different stereoisomers of the same molecule can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[3][4] A classic, albeit tragic, example is thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen.[1] Therefore, rigorous control and validation of stereochemistry are non-negotiable in pharmaceutical development to ensure patient safety and therapeutic efficacy.[5]
The focus of this guide, (4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone, features a 1,4-disubstituted cyclohexane ring. This substitution pattern can exist as two distinct diastereomers: cis and trans. The validation of the intended trans isomer is crucial for ensuring the correct geometry for subsequent synthetic steps or for its final biological function. While one-dimensional (1D) ¹H NMR provides initial clues, it is often insufficient for a definitive assignment. Two-dimensional (2D) NMR spectroscopy, however, offers a powerful, non-invasive solution by mapping through-bond and through-space atomic correlations.[6]
The Conformational Basis for NMR-based Validation
To understand how NMR can distinguish cis and trans isomers, we must first consider the conformational behavior of the cyclohexane ring. The 1,4-disubstituted cyclohexane ring predominantly adopts a chair conformation to minimize steric strain.
-
For the trans isomer: The thermodynamically most stable conformation has both substituents in the equatorial (e) position (diequatorial, e,e).[7][8] This arrangement minimizes unfavorable 1,3-diaxial interactions.
-
For the cis isomer: One substituent must be in an axial (a) position and the other in an equatorial (e) position (a,e).[9] Through ring-flipping, it interconverts between two equivalent a,e conformations.[8]
This fundamental conformational difference is the key to our analytical strategy. The spatial relationships between protons in the trans-(e,e) conformer are distinct from those in the cis-(a,e) conformer, leading to unique and diagnostic signals in a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.
A Validated Experimental Workflow for Stereochemical Assignment
A robust validation relies on a systematic, multi-step NMR analysis where each experiment builds upon the last.
Caption: Step-by-step 2D NMR workflow for stereochemical validation.
Experimental Protocol
-
Sample Preparation: Dissolve ~5-10 mg of the synthesized compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is crucial; DMSO-d₆ is excellent for solubilizing polar compounds and its high viscosity can be advantageous for NOE experiments.
-
Data Acquisition: All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for optimal sensitivity and resolution.
-
¹H NMR: Acquire a standard 1D proton spectrum to assess sample purity and identify the chemical shift regions of interest.
-
COSY (Correlation Spectroscopy): Acquire a gradient-selected COSY spectrum to establish proton-proton (¹H-¹H) J-coupling correlations, which reveal atoms connected through 2-3 bonds.[6][10]
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire a multiplicity-edited HSQC spectrum. This powerful experiment correlates each proton with its directly attached carbon atom, providing unambiguous C-H assignments.[6][11][12]
-
NOESY/ROESY: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum. This is the cornerstone experiment for stereochemical assignment, as it detects correlations between protons that are close in space (< 5 Å), regardless of whether they are connected by bonds.[13]
-
Expert Insight (NOESY vs. ROESY): The molecular weight of our target compound (~211 g/mol ) falls into the "small molecule" regime, where NOESY is generally preferred.[14][15] However, for molecules in the intermediate molecular weight range (~700-1500 Da), the NOE can approach zero, making detection difficult.[15][16] In such cases, a ROESY experiment is the superior choice because the ROE is always positive and does not cross zero.[13] For this molecule, a standard NOESY with a mixing time of 500-800 ms is appropriate.[17]
-
-
Data Interpretation: The Spectroscopic Signature of the trans Isomer
The definitive proof of the trans configuration lies in the analysis of through-space correlations observed in the NOESY spectrum, which are only possible in the diequatorial (e,e) conformation.
First, the COSY and HSQC spectra are used to assign the protons and carbons of the cyclohexane ring. The protons at C1 and C4 (H-1 and H-4) will be methine (CH) groups, while those at C2, C3, C5, and C6 will be methylene (CH₂) groups.
The key diagnostic correlations are found in the NOESY spectrum. In the stable diequatorial chair conformation of the trans isomer:
-
The axial proton at C1 (H-1ax) will be spatially close to the axial protons at C2 (H-2ax) and C6 (H-6ax).
-
Similarly, the axial proton at C4 (H-4ax) will be close to the axial protons at C3 (H-3ax) and C5 (H-5ax).
-
Crucially, there will be strong NOE cross-peaks between these 1,3-diaxial protons.
Sources
- 1. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. biomedgrid.com [biomedgrid.com]
- 5. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]
- 6. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. youtube.com [youtube.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. researchgate.net [researchgate.net]
- 12. emerypharma.com [emerypharma.com]
- 13. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
- 14. reddit.com [reddit.com]
- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 16. University of Ottawa NMR Facility Blog: NOESY vs ROESY for Large Molecules. [u-of-o-nmr-facility.blogspot.com]
- 17. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. While trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone holds potential for scientific advancement, it is imperative to approach its handling with a robust safety-first mindset. As this compound is intended for research purposes, comprehensive toxicological data may not be fully available.[1] Therefore, this guide adopts a precautionary principle, providing a detailed framework for personal protective equipment (PPE) to ensure the safety of all laboratory personnel.
The recommended safety protocols are derived from the known hazards of structurally similar compounds and established best practices in chemical handling. The core functional groups of the molecule, an aminocyclohexyl moiety and a pyrrolidinyl-methanone structure, inform the potential risks. For instance, aminocyclohexanol derivatives are known to be harmful if swallowed and can cause skin and eye irritation.[2][3]
Hazard Assessment and PPE Strategy
Given the limited specific data on trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone, a thorough risk assessment is the foundational step before any handling. This assessment should consider the quantity of the substance being used, the nature of the experimental procedures (e.g., weighing, dissolution, reaction), and the potential for aerosol generation.
Our PPE strategy is tiered, based on the principle of "as low as reasonably practicable" (ALARP) exposure. This involves a combination of engineering controls (e.g., fume hoods), administrative controls (e.g., standard operating procedures), and, finally, personal protective equipment.
The following table outlines the minimum recommended PPE for handling trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone in a controlled laboratory setting.
| Body Part | Recommended PPE | Rationale |
| Respiratory | NIOSH-approved half-mask or full-face respirator with organic vapor/particulate cartridges. | To prevent inhalation of airborne particles or vapors, especially when handling the solid compound or preparing solutions.[4] |
| Eye and Face | Chemical safety goggles and a face shield. | To protect against splashes and accidental contact with the eyes and face. Standard safety glasses are insufficient.[5][6][7] |
| Hands | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | To prevent skin contact. Double-gloving is recommended, especially for prolonged handling.[5][8] |
| Body | A lab coat worn over personal clothing. For larger quantities or splash potential, a chemical-resistant apron or coveralls should be used.[6] | To protect the skin from accidental spills. |
| Feet | Closed-toe shoes made of a non-porous material. | To protect feet from spills.[7] |
Step-by-Step Guide to Donning and Doffing PPE
Properly putting on and taking off PPE is as crucial as its selection to prevent cross-contamination.
Donning (Putting On) PPE Workflow
Caption: Step-by-step procedure for safe PPE removal.
Emergency Procedures and First Aid
In the event of an exposure, immediate and appropriate action is critical. All laboratory personnel should be familiar with the location and use of emergency equipment, including safety showers and eyewash stations.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [2]Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. [2][3]Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. [2]Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. [2]Seek immediate medical attention.
Disposal of Contaminated PPE and Chemical Waste
All disposable PPE that has come into contact with trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone must be considered hazardous waste.
Disposal Plan:
-
Segregation: Contaminated solid waste (gloves, wipes, etc.) should be placed in a designated, labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name. [9]3. Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. [9][10]Incineration is often the preferred method for the disposal of pharmaceutical waste. [11]
Logical Flow for Waste Disposal
Caption: Waste management workflow for contaminated items.
By adhering to these stringent safety protocols, researchers can confidently and safely handle trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone, fostering a culture of safety and scientific integrity within the laboratory.
References
- Personal Protective Equipment (PPE). (2026, March 23). CHEMM.
- trans-4-Aminocyclohexanol Safety Data Sheet. AK Scientific, Inc.
- trans-4-Aminocyclohexanol Hydrochloride Safety Data Sheet. (2025, December 24). Fisher Scientific.
- Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
- Safety Data Sheet. (2026, January 29). Sigma-Aldrich.
- Personal Protective Equipment. OPCW.
- Components of Personal Protective Equipment. Pesticide Environmental Stewardship.
- Maine Farm Safety Program: Personal Protective Equipment for Pesticide Handlers. (n.d.). Cooperative Extension Publications.
- Methyl trans-4-aminocyclohexanecarboxylate hydrochloride Safety Data Sheet. (2025, December 26). Fisher Scientific.
- Product Information: 2-methyl-α-Pyrrolidinoisohexanophenone (hydrochloride). (2025, April 11). Cayman Chemical.
- Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
- Disposal of Chemicals used in the Illicit Manufacture of Drugs. (2011). Unodc.
- Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki.
- Safety Data Sheet: 3,4-Methylenedioxy-α-Pyrrolidinohexanophenone (hydrochloride). (2025, July 8). Cayman Chemical.
- Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison.
- Comprehensive evaluation of the toxicological effects of commonly encountered synthetic cathinones using in silico methods. (2024). PMC.
- Procedure for the production of trans-4-aminocyclohexanol. (n.d.). Google Patents.
- Barcoding drug information to recycle unwanted household pharmaceuticals: a review. (n.d.). SpringerLink.
- MSDS of Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride. (2013, August 21). Capot Chemical.
- Material Safety Data Sheet - 2-Pyrrolidinone, 98%. (2005, October 3). Cole-Parmer.
- (4-Aminophenyl)(4-methyl-1-piperidinyl)methanone Safety Data Sheets. Echemi.
- N-Cyclohexyl Methylone. (2022, May 9). The Center for Forensic Science Research & Education.
- Methanone, cyclohexyl-1-pyrrolidinyl- — Chemical Substance Information. NextSDS.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. americanchemistry.com [americanchemistry.com]
- 6. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 7. Bulletin #2358, Maine Farm Safety Program: Personal Protective Equipment for Pesticide Handlers - Cooperative Extension Publications - University of Maine Cooperative Extension [extension.umaine.edu]
- 8. opcw.org [opcw.org]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
